molecular formula C11H8N2OS B2957813 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one CAS No. 497060-22-7

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Cat. No.: B2957813
CAS No.: 497060-22-7
M. Wt: 216.26
InChI Key: VOVAWZREBIPYIJ-UHFFFAOYSA-N
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Description

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26. The purity is usually 95%.
BenchChem offers high-quality 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAWZREBIPYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and chemical biology, privileged scaffolds are continuously engineered to serve as versatile probes and therapeutic leads. 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)[1] represents a highly functionalized derivative of the quinazolinone class. By integrating a pharmacologically active 2-thioxoquinazolin-4-one core with a terminal alkyne (propargyl) handle, this molecule functions as both a potent covalent inhibitor and a bioorthogonal probe.

As a Senior Application Scientist, I approach the utilization of this compound through the lens of strict regiochemical control during synthesis and strategic deployment in Activity-Based Protein Profiling (ABPP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide delineates the physicochemical properties, the causality behind its synthetic route, and field-proven experimental protocols for its application.

Physicochemical Profiling

Understanding the structural parameters of this compound is critical for predicting its solubility, reactivity, and binding affinity in biological assays. The quantitative data is summarized below:

ParameterValue
Chemical Name 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS Registry Number 497060-22-7[1]
Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
Structural Modalities H-bond donor (N1-H), H-bond acceptor (C=O), Bioorthogonal handle (Alkyne)

Synthetic Methodologies: The Causality of Regioselectivity

A common pitfall in the synthesis of N3-alkylated 2-thioxoquinazolin-4-ones is the attempt to directly alkylate the parent 2-thioxo-1,3-dihydroquinazolin-4-one with propargyl bromide. Due to the high polarizability and superior nucleophilicity of the sulfur atom, direct alkylation predominantly yields the S-propargyl thioether (thermodynamic and kinetic product) rather than the desired N3-propargyl derivative[2].

To unambiguously synthesize CAS 497060-22-7, a de novo ring construction approach is required. By reacting methyl 2-isothiocyanatobenzoate with propargylamine, the propargyl group is locked onto the nitrogen atom prior to the final cyclization step. This circumvents the S-alkylation pathway entirely, ensuring 100% regioselectivity.

SynthesisRoute A Methyl Anthranilate C Methyl 2-isothiocyanatobenzoate A->C B Thiophosgene (CSCl2) B->C E Thiourea Intermediate C->E D Propargylamine D->E F Cyclization (Heat / Base) E->F G 3-Prop-2-ynyl-2-thioxo- 1,3-dihydroquinazolin-4-one F->G

De novo synthesis route avoiding S-alkylation to yield the N3-propargylated target.

Protocol A: Step-by-Step Synthesis (Self-Validating Workflow)

Objective: Regioselective synthesis of 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.

  • Isothiocyanate Formation: Dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thiophosgene (1.2 eq) followed by dropwise addition of triethylamine (2.5 eq). Stir for 2 h. Quench with ice water, extract with DCM, and concentrate to isolate methyl 2-isothiocyanatobenzoate.

  • Thiourea Formation: Dissolve the intermediate in absolute ethanol. Add propargylamine (1.1 eq) dropwise. Stir at room temperature for 4 h. Validation checkpoint: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of the isothiocyanate.

  • Cyclization: Add a catalytic amount of NaOH (0.1 eq) to the ethanolic mixture and reflux for 6 h to drive the intramolecular cyclization.

  • Workup & Purification: Cool the reaction to room temperature and acidify with 1M HCl to pH 4-5 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: ^1H NMR (DMSO-d6) must show a distinct triplet at ~3.1 ppm (terminal alkyne CH) and a doublet at ~4.9 ppm (N-CH2), confirming the presence of the N3-propargyl group without S-alkylation interference.

Molecular Functionality: ABPP and Click Chemistry

The integration of the propargyl group transforms the quinazolinone core into a powerful tool for Activity-Based Protein Profiling (ABPP) . Recent literature demonstrates that engineered quinazoline derivatives can covalently bind to active site cysteines in pathogenic targets (e.g., FabF in bacteria)[3]. The terminal alkyne remains inert in biological systems until it is reacted with an azide-functionalized reporter via CuAAC. Furthermore, this propargyl handle is widely used to synthesize quinazolinone-triazole hybrids, which exhibit potent anticancer properties, such as CDK2 inhibition[4].

ABPPWorkflow P1 Target Protein (Cell Lysate) P2 Probe Incubation (Quinazolinone-Alkyne) P1->P2 P3 Covalent Binding (Active Site Cysteine) P2->P3 P4 CuAAC Click Reaction (Azide-Fluorophore) P3->P4 P5 Detection (In-gel Fluorescence) P4->P5

Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl handle.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Objective: Conjugation of the propargyl-quinazolinone probe to an azide-functionalized fluorophore in a complex biological matrix.

  • Reaction Assembly: To 50 µL of protein lysate (pre-incubated with the quinazolinone probe) in PBS, add 1 µL of Azide-Fluorophore (e.g., TAMRA-Azide, 10 mM stock in DMSO).

  • Catalyst Preparation: In a separate tube, premix CuSO4 (1 mM final concentration) and THPTA ligand (100 µM final). Causality note: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) generation that could degrade the protein. Add the complex to the lysate.

  • Initiation: Add freshly prepared Sodium Ascorbate (1 mM final) to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 h.

  • Termination & Validation: Quench the reaction by adding 4X SDS sample buffer and boiling for 5 min. Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager. A distinct fluorescent band confirms successful covalent modification and bioorthogonal conjugation.

References

Sources

Pharmacological Properties of 3-Substituted-2-Thioxoquinazolin-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted-2-thioxoquinazolin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrimidine system with a thiocarbonyl group at position 2 and a carbonyl at position 4. This guide analyzes the pharmacological versatility of this pharmacophore, specifically focusing on its anticancer , anti-inflammatory (COX-2 inhibition) , and anticonvulsant properties. Unlike generic reviews, this document synthesizes structure-activity relationships (SAR) with actionable experimental protocols, providing a roadmap for researchers optimizing this scaffold for drug discovery.

Chemical Architecture & Significance

The core structure is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one .[1][2] Its pharmacological efficacy stems from its ability to act as a bioisostere for purine bases, allowing it to interact with diverse biological targets including kinases (EGFR, CDK9), cyclooxygenases, and GABA receptors.

Key Structural Features[3][4]
  • Position 2 (Thioxo group): Essential for hydrogen bonding and metal chelation; often modified to thioethers to alter lipophilicity.

  • Position 3 (N-Substitution): The primary vector for diversity. Aryl, heteroaryl, and alkyl substitutions here dictate target specificity (e.g., EGFR vs. COX-2).

  • Position 6/7 (Benzenoid Ring): Electronic modulation via halogens or methoxy groups influences metabolic stability and binding affinity.

Pharmacological Profiling[2]

Anticancer Activity

The anticancer mechanism of 3-substituted-2-thioxoquinazolin-4-ones is multi-modal, primarily involving the inhibition of receptor tyrosine kinases and induction of apoptosis.

  • EGFR Inhibition: Derivatives bearing a 3-methyl or 3-phenyl group have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. For instance, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide demonstrates IC50 values comparable to Gefitinib against MCF-7 and A549 cell lines [1].

  • CDK9 Inhibition: Substitution with sulfamoylphenethyl moieties at position 3 enhances selectivity for Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. This pathway downregulation leads to the suppression of anti-apoptotic proteins like Mcl-1 [2].

Anti-inflammatory & Analgesic Activity (COX-2 Targeting)

The scaffold serves as a template for selective COX-2 inhibitors.

  • Mechanism: The 2-thioxoquinazolinone core fits into the COX-2 active site, while a para-sulfonamide or methoxy-phenyl group at position 3 docks into the secondary pocket (Arg120, Tyr355), conferring selectivity over COX-1.

  • Potency: Compounds such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide have demonstrated up to 47% COX-2 inhibition at 20 μM [3].[3][4]

Anticonvulsant Activity

Derivatives substituted at position 3 with electron-donating groups (e.g., 4-ethoxyphenyl) exhibit significant anticonvulsant activity.[5]

  • Mechanism: Positive allosteric modulation of the GABA-A receptor.

  • Efficacy: In Maximal Electroshock (MES) models, specific derivatives (e.g., 3-(4-ethoxyphenyl)-2-thioxo-quinazolin-4-one) showed protection levels comparable to Phenytoin [4].

Structure-Activity Relationship (SAR) Analysis

The following diagram visualizes the critical SAR rules derived from extensive pharmacological screening.

SAR_Analysis Core 2-Thioxoquinazolin-4-one Scaffold Pos2 Position 2 (C=S) Core->Pos2 Pos3 Position 3 (N-Sub) Core->Pos3 Pos6 Position 6 (Benzene) Core->Pos6 Anticancer Anticancer Activity (EGFR/CDK9) Pos2->Anticancer S-alkylation (Thioether) increases lipophilicity AntiInflam Anti-inflammatory (COX-2) Pos2->AntiInflam Retention of C=S essential for H-bonding Pos3->Anticancer Bulky aryl groups (e.g., 3-bromophenyl) enhance kinase binding Pos3->AntiInflam Para-sulfonamide/Methoxy crucial for COX-2 selectivity Anticonvulsant Anticonvulsant (GABA-A) Pos3->Anticonvulsant Electron-donating aryl (e.g., 4-ethoxyphenyl) Pos6->Anticancer Halogens (Cl, Br) improve metabolic stability Pos6->Anticonvulsant Methyl/Nitro groups modulate potency

Figure 1: SAR Map of 3-substituted-2-thioxoquinazolin-4-ones showing divergent optimization paths for different therapeutic indications.

Quantitative Data Summary

Table 1: Comparative Pharmacological Potency of Key Derivatives

Derivative IDSubstitution (R3)Substitution (R6)Target/ModelActivity MetricRef
Cmpd 4d 4-((3-methyl...)-methoxy)phenylHEGFR (A549 cells)IC50: 2.55 μM[1]
Cmpd 25 3-bromophenylMethylCDK9IC50: 0.142 μM[2]
Sulfonamide-1c 4-methoxyphenylHCOX-2 Enzyme47.1% Inhib. @ 20μM[3]
PABA-TQ-06 4-ethoxyphenylHMES (Seizure)Protection @ 18mg/kg[5]
PTQ-03 2,3-dimethylphenylHS. aureusMIC: 10-20 μg/mL[4]

Experimental Protocols

General Synthesis Workflow (Microwave-Assisted)

Green chemistry approach for high yield and purity.

  • Reactants: Mix Anthranilic acid (10 mmol) with appropriate Isothiocyanate (10 mmol) in ethanol (20 mL).

  • Catalyst: Add Triethylamine (TEA) or anhydrous

    
     (catalytic amount).
    
  • Reaction: Irradiate in a microwave reactor at 300W for 3-5 minutes (intermittent). Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Work-up: Pour reaction mixture into crushed ice. Acidify with 10% HCl if necessary.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Protocol: In Vitro COX-2 Inhibition Assay

Validates anti-inflammatory potential.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric).

  • Test compounds dissolved in DMSO (Final concentration <1%).

  • Arachidonic acid (Substrate).

Step-by-Step:

  • Enzyme Prep: Thaw Recombinant COX-2 enzyme on ice. Dilute with Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: In a 96-well plate, add:

    • 10 μL Test Compound (various concentrations).

    • 10 μL Enzyme Solution.

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 μL Arachidonic Acid/Peroxidase/Amplex Red mixture.

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Calculation:

    
    
    
  • Validation: Use Celecoxib (1 μM) as a positive control. Slope of inhibitor must be significantly lower than solvent control (

    
    ).
    
Protocol: MTT Cytotoxicity Assay

Standard screen for anticancer activity.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Replace media with fresh media containing test compounds (0.1 - 100 μM). Include DMSO control. Incubate for 48h.

  • Labeling: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 μL DMSO to dissolve formazan crystals. Shake for 15 min.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: Signaling Pathways

The following diagram illustrates how these derivatives intervene in cancer cell signaling, specifically targeting the EGFR and COX-2 pathways.

MOA_Signaling Ligand Growth Factors (EGF) / Pro-inflammatory Stimuli EGFR EGFR (Tyrosine Kinase) Ligand->EGFR COX2 COX-2 Enzyme Ligand->COX2 Induction RasRaf Ras/Raf/MEK/ERK Pathway EGFR->RasRaf PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Quin_EGFR 3-Sub-Quinazolinone (Kinase Inhibitor) Quin_EGFR->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Quin_EGFR->Apoptosis Quin_COX 3-Sub-Quinazolinone (COX-2 Inhibitor) Quin_COX->COX2 Blocks Active Site Quin_COX->Apoptosis Proliferation Cell Proliferation & Survival RasRaf->Proliferation PGE2->Proliferation Tumor Promotion Inflammation Inflammation & Angiogenesis PGE2->Inflammation

Figure 2: Dual mechanistic pathway showing how specific 3-substituted-2-thioxoquinazolin-4-ones block EGFR signaling and COX-2 mediated inflammation/tumorigenesis.

References

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI Molecules. Available at: [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI Pharmaceuticals. Available at: [Link]

  • Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Anticonvulsant Activity of Thioxoquinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Propargyl Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Regiocontrol, Pharmacophore Mapping, and Multi-Target Profiling

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging neuroprotective agents. The introduction of a propargyl (2-propynyl) moiety into this scaffold creates a unique chemical space. The terminal alkyne functions not only as a steric probe for hydrophobic pockets (e.g., in EGFR) but also as a "warhead" for mechanism-based inhibition (MAO-B) and a bio-orthogonal handle for activity-based protein profiling (ABPP).

This technical guide analyzes the critical Structure-Activity Relationships (SAR) of propargyl quinazolinones, focusing on synthetic regioselectivity (N3- vs. O4-alkylation) and divergent pharmacological profiles in oncology and neurodegeneration.

Synthetic Architecture: The Regioselectivity Challenge

A defining technical hurdle in synthesizing propargyl quinazolinones is the ambident nucleophilicity of the quinazolinone lactam/lactim system. The N3 nitrogen and the O4 oxygen compete for the electrophilic propargyl bromide.

Mechanistic Insight: Hard/Soft Acid-Base (HSAB) Theory
  • Thermodynamic Control (N-Alkylation): The N3-propargyl isomer is generally the thermodynamic product due to the stability of the carbonyl bond in the resulting amide.

  • Kinetic Control (O-Alkylation): Under specific conditions (silver salts or hard oxygen-philic bases), the O-propargyl imidate can form.

Validated Synthetic Workflow (DOT Diagram)

SyntheticRegioselectivity Start Quinazolin-4(3H)-one (Ambident Nucleophile) Reagent Propargyl Bromide (HC≡C-CH2-Br) Start->Reagent Cond_N Condition A: K2CO3 / DMF (Thermodynamic) Reagent->Cond_N Cond_O Condition B: Ag2CO3 / Toluene (Kinetic/Hard Base) Reagent->Cond_O Prod_N N3-Propargyl (Major Product) Target: AChE/MAO Cond_N->Prod_N SN2 Attack (Soft-Soft) Prod_O O-Propargyl (Minor/Imidate) Target: EGFR (rare) Cond_O->Prod_O O-Coordination

Figure 1: Divergent synthetic pathways controlled by base selection and solvent polarity. N-alkylation is the dominant pathway for bioactive library generation.

SAR Module A: Oncology (EGFR Tyrosine Kinase Inhibition)[1]

In the context of Non-Small Cell Lung Cancer (NSCLC), the propargyl group often modifies the solvent-front binding region of the ATP-binding pocket.

The 4-Anilinoquinazoline Core

The "gold standard" pharmacophore requires an aniline at the C4 position. The propargyl group is typically introduced at the C6 or C7 positions via ether linkages, rather than N3, to improve solubility and reach into the hydrophobic cleft.

Key SAR Findings:

  • C4-Position: Must remain an aromatic amine (3-chloro-4-fluoroaniline is optimal) to form hydrogen bonds with Met793 in the hinge region.

  • C6/C7-Propargyloxy: Replacing a methoxy group with a propargyloxy group at C6 often maintains potency against wild-type EGFR but can significantly alter metabolic stability.

  • Click-Chemistry Probes: N-propargyl variants at the C4-aniline nitrogen have been used to covalently trap the cysteine residue (Cys797) in mutant EGFR (T790M), functioning similarly to the acrylamide warhead in Osimertinib.

PositionModificationEffect on EGFR Activity (

)
C4-NH PropargylationDecreased (Loss of H-bond donor to Met793)
C6-O Propargyl etherMaintained/Enhanced (Hydrophobic fit)
N3 PropargylInactive (Steric clash with ATP pocket)

SAR Module B: Neurodegeneration (AChE & MAO Inhibition)

This is the most fertile ground for N3-propargyl quinazolinones . The design strategy focuses on Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.

The Dual Binding Site Theory (AChE)

Acetylcholinesterase (AChE) possesses a Catalytic Anionic Site (CAS) at the bottom of a gorge and a Peripheral Anionic Site (PAS) at the rim.

  • The Spacer: A quinazolinone core acts as the PAS binder.

  • The Linker: An alkyl chain (often 2-4 carbons) connects the core to the amine.

  • The Propargyl Amine: This group mimics the cationic head of acetylcholine and binds to the CAS.

MAO-B Mechanism-Based Inhibition

The propargyl amine moiety is a known "suicide substrate" for Monoamine Oxidase B (MAO-B).

  • MAO-B oxidizes the adjacent amine.

  • The propargyl group forms a reactive allene intermediate.

  • This intermediate covalently modifies the flavin cofactor (FAD), irreversibly inhibiting the enzyme.

SAR Optimization Table:

Compound ClassStructureTarget ProfilePotency (Ref)
N-Propargyl-THQ Tetrahydroquinoline coreAChE/BuChE

N-Methylpropargyl Quinazoline-2,4-diamineMAO-B / AChE

(AChE)
C2-Aryl 2-Phenyl-3-propargylAnti-inflammatoryModerate
Pharmacophore Logic Map (DOT Diagram)

SAR_Logic Core Quinazolinone Scaffold N3 N3-Position: Propargyl Group Core->N3 C2 C2-Position: Aryl/Alkyl Core->C2 C6_7 C6/C7-Position: Electron Donors (OMe) Core->C6_7 MAO MAO-B Inhibition (Covalent Trap) N3->MAO AChE AChE Inhibition (CAS Binding) N3->AChE Solubility Lipophilicity/BBB Permeability C2->Solubility C6_7->AChE PAS Interaction

Figure 2: Pharmacophore dissection of neuroactive propargyl quinazolinones. The N3-propargyl group is the critical determinant for dual AChE/MAO activity.

Experimental Protocols

Synthesis of N-(Prop-2-ynyl)quinazolin-4(3H)-one

Rationale: This protocol utilizes


 in DMF to favor thermodynamic N-alkylation over O-alkylation.

Reagents:

  • Quinazolin-4(3H)-one (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Anhydrous

    
     (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 5.0 mmol of quinazolin-4(3H)-one in 10 mL of dry DMF in a round-bottom flask.

  • Deprotonation: Add

    
     (7.5 mmol) and stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the anion forms.
    
  • Alkylation: Dropwise add propargyl bromide (6.0 mmol) over 10 minutes.

  • Reaction: Stir at

    
     for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The N-alkylated product typically has a lower 
    
    
    
    than the O-alkylated byproduct.
  • Workup: Pour the mixture into 100 mL ice-water. The product should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. If O-alkylation is observed (>5%), purify via silica gel column chromatography.

Ellman’s Assay for AChE Inhibition

Rationale: To validate the efficacy of the propargyl moiety in binding the enzyme's active site.

Reagents:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI, substrate)

  • DTNB (Ellman's reagent)

  • Phosphate Buffer (pH 8.0)

Protocol:

  • Preparation: In a 96-well plate, add 150

    
     of phosphate buffer (0.1 M, pH 8.0).
    
  • Inhibitor: Add 20

    
     of the test compound (dissolved in DMSO, varying concentrations).
    
  • Enzyme: Add 20

    
     of AChE solution (0.2 U/mL). Incubate at 
    
    
    
    for 15 minutes.
  • Substrate: Add 10

    
     of DTNB/ATCI mixture (1:1 ratio of 10 mM stock).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine

    
     by plotting % inhibition vs. log[concentration].
    

References

  • Vertex AI Search. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy.[1] MDPI. [Link]

  • National Institutes of Health (NIH). (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. PMC. [Link]

  • PubMed. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. [Link][2]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4][5] Organic & Medicinal Chemistry International Journal.[4] [Link]

  • ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

Sources

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Molecular Characterization and Synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Executive Summary & Pharmacological Context

The 2,3-dihydroquinazolin-4(1H)-one core is universally recognized as a "privileged scaffold" in modern drug discovery, serving as the foundation for a vast array of biologically active therapeutics[1]. Among its functionalized derivatives, 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (commonly referred to as 3-propargyl-2-thioxo-1,3-dihydroquinazolin-4-one) stands out as a highly versatile intermediate.

The strategic placement of a thioxo group at the C2 position enhances the molecule's ability to interact with ATP-binding sites in various kinase targets, contributing to potent anti-inflammatory and anticancer profiles[2][3]. Furthermore, the terminal alkyne (propargyl) moiety at the N3 position provides a bioorthogonal handle, allowing researchers to rapidly expand chemical space via CuAAC "Click Chemistry" to generate triazole-linked libraries.

Physicochemical Profiling

Understanding the exact mass and hydrogen-bonding capacity of this scaffold is critical for structure-based drug design and analytical verification[4][5].

PropertyValue
IUPAC Name 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Molecular Formula C₁₁H₈N₂OS
Molecular Weight 216.26 g/mol
Exact Mass 216.0357 Da
CAS Registry Number 497060-22-7
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 3 (C=O, C=S, N)
Rotatable Bonds 2

Regiochemistry & Structural Dynamics: The Alkylation Pitfall

A critical challenge in synthesizing N3-substituted 2-thioxoquinazolinones lies in the ambident nature of the thioamide functional group (-NH-C=S ⇌ -N=C-SH).

If a researcher attempts a direct alkylation of the pre-formed 2-thioxo-1,3-dihydroquinazolin-4-one core using propargyl bromide, the reaction is kinetically driven by the high polarizability and nucleophilicity of the sulfur atom. This inevitably yields the S-alkylated isomer, 2-(prop-2-yn-1-ylthio)quinazolin-4(1H)-one (CAS 315239-28-2)[6], rather than the desired N3-propargyl target (CAS 497060-22-7)[7].

To bypass this regiochemical ambiguity and ensure absolute N3-specificity, a de novo ring construction strategy must be employed.

Regioselectivity Core 2-Thioxoquinazolin-4-one (Ambident Nucleophile) Reagent Propargyl Bromide (Electrophile) Core->Reagent S_Alk S-Alkylated Product (Kinetic Control) Reagent->S_Alk Low Temp, Soft Base (Rapid, S-Attack) N_Alk N3-Alkylated Product (Thermodynamic Control) Reagent->N_Alk High Temp, Hard Base (Slow, N-Attack)

Regioselective pathways in the alkylation of 2-thioxoquinazolin-4-one derivatives.

Experimental Workflow: De Novo Synthesis Protocol

To unequivocally synthesize 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one, we utilize a bottom-up condensation approach using methyl anthranilate, carbon disulfide (CS₂), and propargylamine.

Causality of Reagents: CS₂ acts as the highly electrophilic carbon-sulfur source. Triethylamine (Et₃N) is utilized as a base to deprotonate the propargylamine, facilitating the nucleophilic attack on CS₂ to form a dithiocarbamate intermediate. Methyl anthranilate is chosen because its ester moiety acts as an excellent leaving group during the final intramolecular amidation (ring closure), driven forward by the thermodynamic stability of the resulting aromatic quinazolinone system.

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve propargylamine (1.1 eq) in absolute ethanol. Add Et₃N (1.2 eq) and cool the mixture to 0 °C. Add CS₂ (1.5 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Condensation: Add methyl anthranilate (1.0 eq) to the reaction mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8–10 hours. The elevated temperature provides the activation energy required to expel methanol and hydrogen sulfide (H₂S), driving the equilibrium toward the closed ring.

  • Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the crude precipitate and wash with cold ethanol, followed by recrystallization from a DMF/water mixture.

Self-Validating System: To ensure the integrity of the synthesis, this protocol operates as a self-validating system. The progression of the reaction is monitored via TLC (Hexane:EtOAc 7:3), where the disappearance of the fluorescent methyl anthranilate spot indicates intermediate consumption. Final confirmation of ring closure is achieved via FTIR spectroscopy: the ester C=O stretch (~1730 cm⁻¹) must be completely absent, replaced by the characteristic quinazolinone amide C=O stretch (~1680 cm⁻¹), a distinct C=S stretch (~1200 cm⁻¹), and the terminal alkyne C-H stretch (~3250 cm⁻¹).

CS2_Synthesis A Propargylamine + CS2 + Et3N B Dithiocarbamate Intermediate A->B Nucleophilic Addition C Methyl Anthranilate (Reflux) B->C Condensation D 3-Propargyl-2-thioxo- quinazolin-4-one C->D Intramolecular Cyclization (-MeOH, -H2S)

De novo synthetic cascade utilizing carbon disulfide and propargylamine.

Conclusion

The synthesis of 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (C₁₁H₈N₂OS, MW: 216.26) requires strict regiochemical control to avoid S-alkylation. By employing a de novo construction from methyl anthranilate, researchers can reliably access this privileged scaffold. Once synthesized, the terminal alkyne serves as an ideal vector for late-stage functionalization, enabling the rapid development of novel kinase inhibitors and targeted therapeutics.

References

  • Title: Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents Source: MDPI URL: [Link]

  • Title: 3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Source: MySkinRecipes URL: [Link]

  • Title: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design Source: PMC (National Institutes of Health) URL: [Link]

  • Title: C11H8N2OS - Explore Source: PubChemLite URL: [Link]

Sources

Technical Guide: Synthesis Pathways for 2-Thioxoquinazolinone Propargyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent EGFR inhibitory, antiviral, and antimicrobial profiles. The incorporation of a propargyl (2-propynyl) moiety serves a dual strategic purpose:

  • Pharmacophore Modulation: It acts as a steric probe and a latent electrophile (warhead) capable of covalent interactions with cysteine residues in target proteins.[1]

  • Chemical Biology Handle: The terminal alkyne enables bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the synthesis of drug-conjugates or fluorescent probes.

This guide details the precise synthetic pathways to access these analogs, with a critical focus on regiocontrol between S-alkylation (kinetic/soft) and N-alkylation (thermodynamic/hard).

Part 1: Retrosynthetic Analysis & Regiochemistry

The synthesis of propargyl-2-thioxoquinazolinones presents a classic ambident nucleophile challenge. The 2-thioxoquinazolinone core exists in a thione-thiol tautomeric equilibrium, offering three potential sites for propargylation: N1 , N3 , and S2 .

  • Path A (S-Alkylation): Favored under basic conditions with "soft" electrophiles (e.g., propargyl bromide) due to the higher nucleophilicity of the sulfur atom (HSAB theory).[1]

  • Path B (N3-Alkylation): Best achieved by installing the propargyl group prior to cyclization using propargyl isothiocyanate, avoiding the competition with sulfur.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target: Propargyl-2-thioxoquinazolinone Decision Desired Regioisomer? Start->Decision S_Isomer S-Propargyl (Thioether) (Kinetic/Soft Nucleophile) Decision->S_Isomer S-Substituted N_Isomer N3-Propargyl (Thermodynamic/Hard Nucleophile) Decision->N_Isomer N-Substituted Route_S Route 1: Direct Alkylation Precursor: 2-Thioxoquinazolinone Reagent: Propargyl Bromide Base: K2CO3 (Soft Base) S_Isomer->Route_S Route_N Route 2: Cyclization Precursor: Anthranilic Acid Reagent: Propargyl Isothiocyanate N_Isomer->Route_N

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regioisomer (S- vs N-propargylation).

Part 2: Detailed Synthetic Protocols

Protocol A: S-Propargylation (The Thioether Route)

This pathway utilizes the high nucleophilicity of the exocyclic sulfur in the presence of a mild base.[1]

Mechanism: S_N2 nucleophilic substitution.[1] Precursor: 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (commercially available or synthesized from anthranilic acid + CS₂).

Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv)

    • Electrophile: Propargyl bromide (1.2 equiv, 80% in toluene)

    • Base: Anhydrous Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous Acetone or DMF (0.5 M concentration)

  • Reaction:

    • Dissolve the quinazolinone substrate in the solvent under an inert atmosphere (

      
      ).[1]
      
    • Add

      
       and stir at room temperature for 15 minutes to facilitate deprotonation.
      
    • Dropwise add propargyl bromide.[1]

    • Critical Control Point: Stir at Room Temperature (25°C). Heating (>60°C) may promote N-alkylation rearrangement or multiple alkylations.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] Reaction typically completes in 2–4 hours.[1]

  • Work-up:

    • Pour the reaction mixture into crushed ice-water.

    • The S-propargyl derivative typically precipitates as a solid. Filter and wash with cold water.[1]

    • Recrystallize from Ethanol/DMF.[1]

Yield Expectation: 75–85% Key Characterization:

  • IR: Disappearance of C=S stretch (approx. 1200 cm⁻¹).[1]

  • ¹H NMR: S-

    
     protons appear as a doublet around δ 4.0–4.2 ppm . (Distinct from N-
    
    
    
    which is typically downfield at δ 4.8–5.0 ppm).
Protocol B: N3-Propargylation (The Isothiocyanate Route)

To exclusively target the N3 position, the propargyl group is installed during the ring closure.[1] This avoids the S-alkylation competition entirely.

Mechanism: Nucleophilic addition followed by cyclocondensation.[1]

Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: Anthranilic acid (1.0 equiv)

    • Reagent: Propargyl isothiocyanate (1.1 equiv)

    • Catalyst/Solvent: Ethanol (reflux) or Glacial Acetic Acid (if forcing conditions needed).[1]

    • Base: Triethylamine (

      
      ) (Catalytic amount, optional).
      
  • Reaction:

    • Dissolve anthranilic acid in Ethanol.[1]

    • Add propargyl isothiocyanate dropwise.[1]

    • Reflux (78°C) for 4–6 hours.[1]

    • Mechanistic Insight: The amine of anthranilic acid attacks the isothiocyanate carbon to form a thiourea intermediate.[1] The carboxyl group then attacks the thiourea to close the ring, eliminating water.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • The product usually precipitates.[1] If not, reduce solvent volume under vacuum.

    • Filter the solid and wash with cold ethanol.[1]

Yield Expectation: 80–90% Key Characterization:

  • IR: Strong C=O stretch (1680 cm⁻¹) and C=S stretch present.[1]

  • ¹H NMR: N-

    
     protons appear as a doublet around δ 4.8–5.2 ppm .
    

Part 3: Comparative Data & Troubleshooting

Data Summary Table
ParameterPath A (S-Alkylation)Path B (N3-Alkylation)
Primary Reagents 2-thioxoquinazolinone + Propargyl BromideAnthranilic Acid + Propargyl Isothiocyanate
Key Condition Mild Base (

), Room Temp
Reflux in Ethanol/Acetic Acid
Regioselectivity >95% S-isomer (Kinetic control)100% N3-isomer (Structural control)
Common Side Product N,S-dipropargylated species (if excess reagent used)Uncyclized thiourea intermediate
NMR Diagnostic (

)
δ 4.0 – 4.2 ppm δ 4.8 – 5.2 ppm
Visualization: Reaction Workflow

SynthesisWorkflow cluster_0 Route B: N-Functionalization cluster_1 Route A: S-Functionalization Anthranilic Anthranilic Acid Thiourea Intermediate Thiourea Anthranilic->Thiourea EtOH, Reflux PropISO Propargyl Isothiocyanate PropISO->Thiourea N_Product N3-Propargyl 2-thioxoquinazolinone Thiourea->N_Product Cyclization (-H2O) Quinazolinone 2-Thioxoquinazolinone Scaffold S_Product S-Propargyl (Thioether) Quinazolinone->S_Product K2CO3, Acetone PropBromide Propargyl Bromide PropBromide->S_Product

Figure 2: Parallel workflows demonstrating the divergence in starting materials required to achieve regiochemical control.

Part 4: Safety & Handling

  • Propargyl Bromide: A potent lachrymator and shock-sensitive explosive when dry. Always handle as a solution (e.g., 80% in toluene) and use strictly in a fume hood.

  • CS₂ (Carbon Disulfide): If synthesizing the thioxo core from scratch, note that CS₂ is neurotoxic and highly flammable (flash point -30°C).

  • Click Chemistry: If proceeding to CuAAC, ensure copper catalysts are removed thoroughly (using EDTA or scavengers) before biological assays to prevent false-positive toxicity.

References

  • Molecules (MDPI). "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones." Molecules, 2025.[1][2][3][4] [Link]

  • European Journal of Advanced Chemistry Research. "A Catalyst Free Surfactant Mediated Multicomponent Synthesis of Quinazolinone Derivatives in Aqueous Media." Eur. J. Adv.[1][2] Chem. Res., 2023.[1][2][5] [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones." J. Chem. Pharm.[1][6] Res., 2010.[1][6][7] [Link]

  • Organic & Medicinal Chemistry International Journal. "N- and / or O- Alkylation of Quinazolinone Derivatives." Org.[1][2][7] Med. Chem. IJ, 2020.[1] [Link]

  • Frontiers in Chemistry. "Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst." Frontiers, 2024.[1] [Link]

Sources

Advanced Therapeutic Architectures: Quinazolinone-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Advantage

In the landscape of modern drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide analyzes the Quinazolinone-Triazole Hybrid , a scaffold that fuses the privileged pharmacophore of quinazolinone (a potent kinase inhibitor core) with the 1,2,3-triazole moiety (a bioisostere of amide bonds and a rigid linker).

This architecture is not merely additive; it is synergistic. The quinazolinone core provides affinity for ATP-binding pockets in enzymes like EGFR and DNA gyrase, while the triazole ring enhances solubility, metabolic stability, and facilitates dipole-dipole interactions with target residues.

Medicinal Chemistry & Synthetic Strategy

The construction of these hybrids relies heavily on Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This pathway is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles) and compatibility with diverse functional groups.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of the hybrid, highlighting the critical "Click" step.

SynthesisPath Anthranilic Anthranilic Acid (Precursor) QuinCore Quinazolinone Core (Alkyne/Azide Functionalized) Anthranilic->QuinCore Cyclization (e.g., Urea/Formamide) TriazoleHybrid 1,2,3-Triazole-Quinazolinone Hybrid (Target) QuinCore->TriazoleHybrid Click Reaction (CuAAC) Linker Propargyl/Azide Linker Linker->QuinCore N-Alkylation ClickReagent Cu(I) Catalyst (CuSO4 + Na-Ascorbate) ClickReagent->TriazoleHybrid Catalysis

Figure 1: Convergent synthetic pathway utilizing CuAAC Click Chemistry to fuse the quinazolinone core with the triazole linker.[1]

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)quinazolin-4(3H)-one.

  • Preparation of Alkyne Intermediate:

    • React quinazolin-4(3H)-one (1.0 eq) with propargyl bromide (1.2 eq) and anhydrous

      
       (2.0 eq) in acetone.
      
    • Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of N-H stretch in IR (~3200 cm⁻¹) confirms N-alkylation.

  • Click Reaction (CuAAC):

    • Dissolve N-propargyl quinazolinone (1.0 eq) and Benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH:H₂O.

    • Add

      
       (0.1 eq) and Sodium Ascorbate (0.2 eq).
      
    • Stir at room temperature for 12 hours.

    • Purification: Precipitate usually forms. Filter and wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from ethanol.

    • Validation: Presence of singlet at ~8.0-8.5 ppm in ¹H-NMR (Triazole C5-H) confirms ring closure.

Pharmacological Frontiers: Oncology & Infectious Diseases

Anticancer: EGFR Tyrosine Kinase Inhibition

The primary mechanism of these hybrids in oncology is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] The quinazolinone moiety mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase domain.

Mechanistic Insight: The triazole ring acts as a spacer that positions the distal aromatic ring into the hydrophobic pocket (Selectivity Pocket), forming


-stacking interactions, while the N2 or N3 of the triazole can form hydrogen bonds with residues like Met769  or Thr790 .

EGFR_Mechanism Ligand Quinazolinone-Triazole Hybrid EGFR_Pocket EGFR ATP-Binding Pocket Ligand->EGFR_Pocket H-Bonding (Met769) Pi-Stacking ATP_Comp Competitive Inhibition of ATP Binding EGFR_Pocket->ATP_Comp Phos_Block Blockade of Auto-Phosphorylation (Tyr Residues) ATP_Comp->Phos_Block Signal_Down Downregulation of MAPK/PI3K Pathways Phos_Block->Signal_Down Apoptosis Apoptosis Induction (Caspase-3/7 Activation) Signal_Down->Apoptosis

Figure 2: Mechanism of Action showing the cascade from ligand binding to apoptosis induction via EGFR inhibition.

Data Summary: Comparative Potency (IC50) Representative data derived from recent SAR studies (e.g., Compound 5b vs. Erlotinib).

Compound IDR-Group (Quinazolinone C2)R-Group (Triazole Tail)IC50 (MCF-7) µMIC50 (EGFR Kinase) nM
Hybrid 5b -H4-Fluorophenyl20.71 57.0
Hybrid 8c -Cl3,4-Dimethoxyphenyl15.3--
Erlotinib (Reference Drug)--25.402.0

Note: While Erlotinib is more potent enzymatically, hybrids often show superior cellular uptake or ability to overcome specific resistance mutations (e.g., T790M).

Antitubercular Potential

Hybrids have shown remarkable efficacy against Mycobacterium tuberculosis (Mtb), targeting the InhA enzyme or DNA Gyrase .

  • Lead Candidate: Compound 3if.

  • MIC: 0.78 µg/mL (Comparable to Rifampicin).[3][4][5]

  • Mechanism: Dual inhibition prevents bacterial DNA replication and cell wall synthesis.

Structure-Activity Relationship (SAR) Analysis

To design the next generation of hybrids, researchers must adhere to the following SAR rules established by recent literature.

SAR_Map Core Quinazolinone Core Pos2 Position 2 (C2) Electron Withdrawing Groups (-Cl, -NO2) Enhance Activity Core->Pos2 Pos3 Position 3 (N3) Linker Attachment Point Propyl/Ethyl spacers optimal Core->Pos3 Triazole 1,2,3-Triazole Essential Pharmacophore (H-Bond Acceptor) Pos3->Triazole Tail Distal Aryl Ring Lipophilic Substituents (-F, -OMe) Improve Permeability Triazole->Tail

Figure 3: SAR Map highlighting critical substitution sites for maximizing therapeutic index.

Experimental Validation Protocols

In Vitro Cytotoxicity (MTT Assay)

Standard operating procedure for evaluating antiproliferative activity.

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add hybrid compounds at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

EGFR Kinase Inhibition Assay[6]
  • Enzyme Mix: Prepare recombinant EGFR kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Substrate: Add Poly(Glu,Tyr) 4:1 substrate.

  • Reaction: Initiate with ATP (10 µM) and varying concentrations of the hybrid inhibitor.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP produced. Luminescence is inversely proportional to inhibition.

References

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. (2018). Link

  • Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents. Scientific Reports/ResearchGate. (2022). Link

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. (2020). Link

  • Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. BMC Chemistry. (2023). Link

  • Synthesis, Antibacterial, and Antifungal Evaluation of Some New Quinazolinone-Azole Hybrids. Polycyclic Aromatic Compounds. (2023). Link

Sources

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) of quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Quinazolinone-1,2,3-Triazole Hybrids via CuAAC

Executive Summary & Strategic Rationale

The fusion of quinazolinone pharmacophores with 1,2,3-triazoles represents a privileged strategy in modern drug discovery.[1] Quinazolinones (e.g., Idelalisib, Methaqualone derivatives) act as potent kinase inhibitors (EGFR, PI3K) and antimicrobial agents. The 1,2,3-triazole moiety, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , serves not merely as a passive linker but as a non-classical bioisostere of amide bonds, enhancing metabolic stability and hydrogen-bonding potential.

The Challenge: While CuAAC is often termed "click chemistry" for its reliability, quinazolinone substrates present unique challenges. The N3-nitrogen and the carbonyl oxygen of the quinazolinone core, combined with the newly formed triazole, create a polydentate chelation pocket . This can sequester the Copper (Cu) catalyst, leading to:

  • Reaction Stalling: Autoinhibition of the catalytic cycle.

  • Product Contamination: Persistent Cu-complexes that skew biological assay data (false positives in enzyme inhibition assays).

  • Solubility Issues: Planar quinazolinone stacking often requires non-aqueous conditions incompatible with standard Sharpless protocols.

This guide provides three field-validated protocols to overcome these barriers, ensuring high yields and metal-free bioactive hybrids.

Strategic Planning: Retrosynthetic Logic

Before initiating synthesis, the "Anchor Point" for the triazole must be selected based on Structure-Activity Relationship (SAR) goals.

  • N3-Alkylation (Most Common): Introduction of a propargyl or azido linker at the amide nitrogen. High synthetic accessibility.

  • C2-Substitution: Often achieved via condensation of anthranilamide with functionalized aldehydes.

  • O-Alkylation (C4): Less common, requires tautomeric control (fixing the enol form).

Workflow Visualization

Quinazolinone_Workflow Start Quinazolinone Core (Scaffold) Func Functionalization (Propargyl/Azide) Start->Func Condition_Check Solubility Check Func->Condition_Check Path_A Aqueous/Organic (Protocol 1) Condition_Check->Path_A Water Soluble Path_B Lipophilic/DMSO (Protocol 2) Condition_Check->Path_B Insoluble (Most Cases) Click CuAAC Reaction (1,2,3-Triazole Formation) Path_A->Click Path_B->Click Workup Cu Chelation Removal (EDTA/NH4OH) Click->Workup Final Bioactive Hybrid Workup->Final

Figure 1: Decision tree for selecting the appropriate CuAAC protocol based on substrate solubility.

Critical Mechanism: The "Copper Trap"

Understanding why standard protocols fail is crucial. In standard CuAAC, the catalytic species is a dinuclear Cu(I) complex. However, the quinazolinone-triazole product acts as a tridentate ligand , wrapping around the Cu ion.

The Fix:

  • Ligand Acceleration: Use TBTA or THPTA to out-compete the substrate for Cu binding.

  • Sacrificial Chelation: Use EDTA during workup to strip Cu from the product.

Cu_Chelation_Mechanism cluster_prevention Prevention Strategy Cu_Active Active Catalyst [L-Cu(I)] Cycle Catalytic Cycle Cu_Active->Cycle Trap INACTIVE TRAP (Product-Cu Complex) Cu_Active->Trap Catalyst Poisoning Substrates Azide + Alkyne Substrates->Cycle Product Quinazolinone-Triazole Cycle->Product Product->Trap Autoinhibition (Chelation) Ligand TBTA/THPTA Ligand Ligand->Cu_Active Stabilizes

Figure 2: The "Copper Trap" mechanism showing how the product can poison the catalyst, and the role of stabilizing ligands.

Experimental Protocols

Protocol 1: The "Lipophilic" Method (Recommended)

Best for: Hydrophobic quinazolinone derivatives (e.g., N3-substituted).

Most quinazolinones precipitate in water/alcohol mixtures, halting the reaction. This protocol uses DMSO/THF to maintain homogeneity.

Reagents:

  • Solvent: DMSO or DMF (Dry).

  • Catalyst: Copper(I) Iodide (CuI).[2]

  • Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Base: DIPEA (Diisopropylethylamine) or Et3N.

Step-by-Step:

  • Dissolution: In a 10 mL vial, dissolve the Quinazolinone-Alkyne (1.0 equiv, e.g., 0.5 mmol) and the Organic Azide (1.1 equiv) in DMSO (2.5 mL).

  • Catalyst Prep: In a separate tube, mix CuI (10 mol%) and TBTA (10 mol%) in 0.5 mL DMSO. Sonicate for 1 minute until a clear yellowish solution forms (formation of the active catalytic complex).

    • Note: If not using TBTA, increase CuI to 20 mol%.

  • Initiation: Add the Cu-ligand solution to the reaction vial. Add DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitor: TLC (Mobile phase: Hexane/EtOAc). The triazole product is usually more polar than the alkyne precursor.

  • Quenching (Critical): Pour the reaction mixture into ice-cold aqueous NH4Cl (saturated) containing 10% NH4OH. The ammonia complexes the copper (turning blue).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMSO.

Protocol 2: Microwave-Assisted Synthesis

Best for: Sterically hindered substrates or "One-Pot" synthesis.

Reagents:

  • Solvent: DMF or t-BuOH/H2O (1:1).

  • Catalyst: CuSO4[2][3]·5H2O (5 mol%) + Sodium Ascorbate (10 mol%).

Step-by-Step:

  • Loading: Load Alkyne (1 equiv), Azide (1.1 equiv), CuSO4 solution, and Ascorbate solution into a microwave vial.

  • Irradiation: Seal and irradiate at 80–100°C for 10–20 minutes (Dynamic power mode, max 150W).

    • Safety: Ensure the vial is pressure-rated. Azides can decompose explosively; do not exceed 110°C.

  • Workup: Dilute with water. If the product precipitates, filter and wash with 10% EDTA solution to remove copper.

Purification & Characterization Data

The removal of Copper is the most critical step for biological assay validity.

Copper Removal Efficiency Table:

MethodCu Residual (ppm)Yield RecoveryNotes
Water Wash >500 ppm95%Ineffective. Cu remains chelated.
NH4Cl/NH3 Wash ~50–100 ppm92%Standard workup. Good for synthetic intermediates.[4]
EDTA Wash (pH 8) <10 ppm90%Required for bio-assays. Use disodium EDTA.
Solid Phase (Silica-Thiol) <1 ppm88%Gold standard for drug candidates.

Characterization Checklist:

  • 1H NMR: Look for the diagnostic Triazole C-H singlet (typically

    
     7.5 – 8.5 ppm).
    
  • 13C NMR: The triazole carbons appear around 120–145 ppm.

  • Mass Spec: Confirm [M+H]+. Watch for [M+Cu]+ adducts (M+63/65), which indicate incomplete purification.

References

  • Rostovtsev, V. V., et al. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Rezaeinasab, M., et al. (2022).[6] Quinazolinone-based hybrids with diverse biological activities: A mini-review. Journal of Research in Medical Sciences. Link

  • Gouda, M. A., et al. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA ligand usage). Link

  • Yin, D., et al. (2021). Effect of EDTA-based alkaline cleaning solution on TAZ removal in post CMP cleaning of copper interconnection. Microelectronic Engineering. (Reference for EDTA-Cu removal mechanism). Link

Sources

Application Notes and Protocols: A Detailed Guide to the Propargylation of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Propargylation in Quinazolinone Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this privileged structure is a key strategy in the development of novel drug candidates with enhanced potency and target specificity. Among the various synthetic modifications, the introduction of a propargyl group stands out as a particularly powerful tactic.

The propargyl group (–CH₂C≡CH) is a highly versatile functional handle. Its terminal alkyne moiety is a key participant in the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction allows for the efficient and specific covalent ligation of the propargylated quinazolinone to other molecules, such as targeting ligands, imaging agents, or biocompatible polymers.[6][7] This modular approach is invaluable in modern drug development for creating antibody-drug conjugates (ADCs), targeted probes, and advanced drug delivery systems.[8][]

This application note provides a comprehensive, field-proven protocol for the efficient propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding synthesis of 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one, a valuable intermediate for further chemical elaboration.

Reaction Principle and Mechanistic Insight

The propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one proceeds via a nucleophilic substitution reaction. The thione group exists in tautomeric equilibrium with its thiol form, 2-mercaptoquinazolin-4(3H)-one. In the presence of a base, the acidic proton of the thiol is abstracted, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the desired S-propargylated product.

A critical consideration in the alkylation of this scaffold is the potential for competing N-alkylation at the N1 or N3 positions. However, the sulfur atom of the thiol tautomer is generally more nucleophilic than the nitrogen atoms of the amide functionalities under the recommended basic conditions, leading to preferential S-alkylation. The choice of a relatively mild base like potassium carbonate (K₂CO₃) and an aprotic polar solvent such as dimethylformamide (DMF) favors the formation of the thermodynamically more stable S-alkylated product.[10][11]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Thioxo-2,3-dihydroquinazolin-4(1H)-one≥98%Commercially Available
Propargyl bromide (80% in toluene)Reagent GradeCommercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 5.61 mmol) and anhydrous potassium carbonate (1.55 g, 11.22 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial to prevent side reactions involving moisture and oxygen.

  • Addition of Propargyl Bromide: While stirring vigorously, add propargyl bromide (0.80 mL of 80% solution in toluene, ~7.29 mmol, 1.3 eq.) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold deionized water (100 mL). A precipitate should form.

  • Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane to yield a white to off-white solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 2-thioxo-quinazolinone and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Establish inert atmosphere (N₂ or Ar) B->C D 4. Add propargyl bromide dropwise at RT C->D E 5. Heat to 60°C for 4-6 hours D->E F 6. Monitor by TLC E->F G 7. Cool and pour into ice-cold water F->G H 8. Isolate crude product by filtration G->H I 9. Purify by recrystallization H->I J 10. Dry and characterize I->J

Expected Results and Characterization

The procedure is expected to yield 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one in good to excellent yields (typically 75-90%).

Data Type Expected Observations
Yield 75-90%
Appearance White to off-white solid
¹H NMR Characteristic peaks for the quinazolinone core, a singlet for the methylene protons of the propargyl group (~4.0 ppm), and a singlet for the acetylenic proton (~3.2 ppm).
¹³C NMR Signals corresponding to the quinazolinone carbons, the methylene carbon of the propargyl group, and the two acetylenic carbons.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or degradation of propargyl bromide.

    • Solution: Ensure all reagents and solvents are anhydrous. Propargyl bromide is sensitive to moisture and light; use a fresh bottle if possible. Extend the reaction time and monitor carefully by TLC.

  • Formation of N-alkylated Byproducts:

    • Cause: Reaction conditions are too harsh (e.g., too strong a base or too high a temperature).

    • Solution: Adhere to the recommended temperature of 60 °C. Using a weaker base like K₂CO₃ is key to favoring S-alkylation. If N-alkylation persists, consider using an even milder base or running the reaction at a lower temperature for a longer duration.

  • Difficulty in Purification:

    • Cause: Presence of unreacted starting material or side products.

    • Solution: If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for more rigorous purification.

Conclusion

This application note provides a robust and reliable protocol for the propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The resulting 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a highly valuable building block for the synthesis of more complex molecules through "click" chemistry and other alkyne-based transformations. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can confidently synthesize this key intermediate for applications in drug discovery and chemical biology.

References

  • Azizi, N., et al. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chinese Chemical Letters, 28(1), 139-142. [Link]

  • Nguyen, V. T., et al. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Russian Journal of Organic Chemistry, 57(3), 462-468. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Díez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Heterocycles, 38(6), 1367-1374. [Link]

  • Katritzky, A. R., et al. (2012). One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones. Arkivoc, 2012(5), 209-220. [Link]

  • Soliman, F. M., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1145. [Link]

  • Li, Y., et al. (2021). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Sharma, S. K., et al. (2021). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie-Chemical Monthly, 152(6), 639-655. [Link]

  • Soliman, F. M., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • González-Lara, E., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(4), 305-325. [Link]

  • Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Anusha, S., et al. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 221-228. [Link]

  • Gümüş, İ., et al. (2018). Synthesis of 2-substituted 8-propargyloxyquinoline derivatives and determination of their antioxidant, antibacterial, and DNA cleavage activities. Turkish Journal of Chemistry, 42(5), 1356-1371. [Link]

  • Anonymous. (2025). Advances In The Application Of Click Chemistry In The Research Of Targeted Therapeutic Drugs. ResearchGate. [Link]

  • Asif, M. (2015). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 576-586. [Link]

  • Hussain, Y., et al. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications, 61(63), 8691-8694. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

  • Al-Amiery, A. A., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their anticancer activity against breast cancer using molecular docking. Baghdad Science Journal, 21(7), 1835-1845. [Link]

  • Rather, B. A., et al. (2010). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Archiv der Pharmazie, 343(2), 108-113. [Link]

  • Hadjipavlou-Litina, D., et al. (2013). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 56(15), 6139-6149. [Link]

  • Abbas, S. Y., et al. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 6(12), 1003-1014. [Link]

  • Andrade, C. K. Z., et al. (2011). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 9(15), 5483-5492. [Link]

  • Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 798-812. [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 28(19), 6939. [Link]

  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 33-47. [Link]

  • Ferreira, M. J., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(11), 2661. [Link]

  • Singh, U. P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4752. [Link]

Sources

High-Efficiency Synthesis of Quinazolinone-Triazole Conjugates via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QZ-CLK-01

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting potent antitumor (EGFR/VEGFR inhibition), antimicrobial, and anti-inflammatory properties.[1][2] The integration of 1,2,3-triazole moieties via Click Chemistry (CuAAC) has emerged as a dominant strategy to create "hybrid" drugs with enhanced pharmacokinetics and dual-targeting capabilities.[1] This application note provides a rigorous, field-validated protocol for synthesizing propargyl-functionalized quinazolinones and their subsequent conjugation with diverse azide partners.

The Scaffold: Synthesis of Propargyl-Quinazolinone

Before initiating the click reaction, the quinazolinone core must be functionalized with a terminal alkyne.[1] The position of the propargyl group (


-position vs. 

-position) critically affects biological activity.
Mechanism & Regioselectivity

Quinazolinones exist in a lactam-lactim tautomeric equilibrium.[1]

  • Thermodynamic Control (

    
    -alkylation):  Favored by polar aprotic solvents (DMF) and carbonate bases (
    
    
    
    ). This is the most common target for EGFR inhibitors.
  • Kinetic Control (

    
    -alkylation):  Favored by hard electrophiles and specific conditions, often leading to mixtures if not carefully controlled.[1]
    
Protocol A: -Propargylation (Standard)

Reagents: Quinazolin-4(3H)-one derivative, Propargyl bromide (80% in toluene), Anhydrous


, DMF.[1]
  • Dissolution: Dissolve 1.0 eq of the quinazolinone derivative in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add 1.5 eq of anhydrous

    
    . Stir at room temperature (RT) for 30 minutes to ensure formation of the potassio-salt.
    
  • Alkylation: Dropwise add 1.2 eq of propargyl bromide.

    • Critical Checkpoint: The reaction is exothermic.[1] Monitor temperature to prevent run-away side reactions.[1]

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The product will have a higher

    
     than the starting material.[1]
    
  • Workup: Pour the mixture into crushed ice/water. The

    
    -propargyl derivative typically precipitates as a white/pale yellow solid.[1] Filter, wash with cold water, and recrystallize from Ethanol.[1]
    

The Reagent Ecosystem: CuAAC Optimization

Success in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) depends on the stability of the Cu(I) species. Naked Cu(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates.[3][4]

Reagent Selection Matrix
ComponentReagentFunctionBest For
Catalyst Source CuSO₄[1][5]·5H₂O Precursor to Cu(I)Aqueous/Alcohol mixtures (Standard).
CuI Direct Cu(I) sourceAnhydrous organic solvents (requires base).
Reductant Sodium Ascorbate Reduces Cu(II)

Cu(I)
Essential for CuSO₄ method; prevents oxidation.[6][7]
Ligand TBTA Stabilizes Cu(I)Organic/Water mixes (DMSO/tBuOH).[4] Increases rate 10⁶x.[1]
THPTA Water-soluble ligandBiomolecule conjugation (Proteins/DNA).[4][6][7]
Base DIPEA / Et₃N Proton scavengerRequired only for CuI method.[1]
Visualizing the Workflow

The following diagram outlines the decision process and synthetic pathway for creating these conjugates.

G Start Quinazolinone Core Propargylation Step 1: Propargylation (K2CO3, Propargyl Bromide) Start->Propargylation Check Solubility of Substrates? Propargylation->Check MethodA Method A: Aqueous/Organic (CuSO4 + NaAsc + TBTA) Check->MethodA Soluble in tBuOH/DMSO MethodB Method B: Anhydrous (CuI + DIPEA + Acetic Acid) Check->MethodB Hydrophobic/Water Sensitive Triazole 1,2,3-Triazole Conjugate MethodA->Triazole MethodB->Triazole Purification Purification (Recrystallization or Column) Triazole->Purification

Caption: Synthetic workflow for Quinazolinone-Triazole hybrids, highlighting the divergence in Click conditions based on substrate solubility.

Detailed Protocol: The Click Reaction (Method A)

This protocol uses the CuSO₄/Sodium Ascorbate/TBTA system, which is the most robust method for medicinal chemistry applications involving quinazolinones.[1]

Scope: Synthesis of 1-substituted-4-(quinazolin-4(3H)-one-3-ylmethyl)-1,2,3-triazoles.

Materials
  • Alkyne:

    
    -Propargyl quinazolinone (from Phase 1).
    
  • Azide: Aryl or alkyl azide (1.0 – 1.1 eq). Safety Note: Low MW organic azides are potential explosives.[1] Handle with care and shield.

  • Catalyst: CuSO₄[1][4][5][6][7][8][9]·5H₂O (10 mol%).

  • Reductant: Sodium Ascorbate (20 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).[1]

  • Solvent: DMSO : Water (4:1) or t-BuOH : Water (1:1).

Step-by-Step Procedure
  • Substrate Preparation: In a round-bottom flask, dissolve the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of DMSO (or t-BuOH).

    • Note: If the quinazolinone is highly hydrophobic, increase the DMSO ratio.[1]

  • Catalyst Complexing: In a separate vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) and TBTA (53 mg, 0.1 mmol) in 0.5 mL DMSO/Water.[1] Mix until the solution turns a distinct blue (Cu-Ligand complex). Add this to the main reaction flask.

  • Initiation: Dissolve Sodium Ascorbate (40 mg, 0.2 mmol) in 0.5 mL of water. Add this solution dropwise to the reaction mixture.

    • Observation: The blue color may fade to yellow/colorless as Cu(II) is reduced to Cu(I). This confirms the active catalytic cycle has begun.[1]

  • Incubation: Stir vigorously at room temperature (25°C) for 6–12 hours.

    • Validation: Monitor by TLC.[1] The triazole product is usually more polar (lower

      
      ) than the propargyl precursor.
      
  • Quenching & Copper Removal:

    • Dilute the reaction with 20 mL of ice-cold water.

    • Add 1 mL of saturated ammonium chloride (

      
      ) or EDTA solution to chelate residual copper.
      
  • Isolation: The product typically precipitates. Filter the solid.[1]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash with brine, and dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/DMF mixtures. If necessary, purify via silica gel column chromatography (DCM:MeOH 95:5).[1]

Troubleshooting & Optimization

Even with "Click" chemistry, quinazolinones present specific challenges.

ProblemRoot CauseSolution
Reaction Stalls Oxidation of Cu(I)Re-add 10 mol% Sodium Ascorbate. Degas solvents with

prior to use.[1]
Precipitation of Reactants Poor SolubilitySwitch solvent to pure DMSO or DMF.[1] Use CuI/DIPEA (Method B) if water is the issue.
Green Product Copper ContaminationThe product has trapped Copper. Wash the organic phase with 10% EDTA or aqueous ammonia.[1]
Regioisomer Mixture Thermal Background ReactionEnsure the reaction is run at RT. High heat (>80°C) can trigger uncatalyzed (Huisgen) cycloaddition, yielding 1,4 and 1,5 isomers.[1]

Applications & Biological Context

The resulting Quinazolinone-Triazole hybrids are not merely chemical curiosities; they are designed to mimic ATP in the kinase binding pocket.

  • EGFR Inhibition: The quinazolinone core mimics the adenine ring of ATP. The triazole linker extends into the ribose-phosphate binding region, often forming hydrogen bonds with residues like Met769 or Thr790 (in resistant strains).

  • Dual Targeting: Hybrids have shown efficacy against both EGFR and VEGFR-2, making them potent candidates for anti-angiogenic therapy in breast (MCF-7) and liver (HepG2) cancers.

References

  • RSC Advances. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors. [Link][1]

  • ACS Omega. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. [Link][10][11]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][9] Current Protocols in Chemical Biology.[1][8] [Link]

Sources

microwave-assisted synthesis of 3-propargyl quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Propargyl Quinazolinones

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of 3-propargyl-4(3H)-quinazolinones. These scaffolds are critical intermediates in drug discovery, serving as "clickable" precursors for 1,2,3-triazole hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By leveraging dielectric heating, we circumvent the thermodynamic barriers of conventional thermal cyclization, reducing reaction times from hours to minutes while significantly improving yield and purity.

Scientific Foundation & Mechanism

The Microwave Advantage

Conventional synthesis of quinazolinones (e.g., via the Niementowski reaction) often requires high temperatures (>150°C) and prolonged reflux (24–48 h) to drive the dehydration step. Microwave irradiation offers a distinct kinetic advantage through dipolar polarization .

  • Specific Heating: The polar amide and carboxylic acid intermediates absorb microwave energy efficiently, creating localized "hot spots" that accelerate the rate-determining nucleophilic attack.

  • Superheating Effect: Solvents (or neat reactants) can be heated above their atmospheric boiling points in sealed vessels, increasing the collision frequency of the propargylamine nucleophile with the activated benzoxazinone intermediate.

Mechanistic Pathway (One-Pot)

The most efficient route is the three-component condensation of isatoic anhydride, triethyl orthoformate, and propargylamine.

  • Activation: Isatoic anhydride reacts with the orthoester to form an imidate intermediate.

  • Nucleophilic Attack: Propargylamine attacks the activated carbonyl.

  • Cyclization: Intramolecular dehydration closes the pyrimidine ring.

Mechanism Start Isatoic Anhydride + Orthoester Inter1 Imidate Intermediate Start->Inter1 - CO2 Step2 + Propargylamine (Nucleophilic Attack) Inter1->Step2 Inter2 Open Chain Amide Step2->Inter2 - EtOH MW MW Irradiation (Dehydration) Inter2->MW Product 3-Propargyl Quinazolinone MW->Product Ring Closure

Figure 1: Mechanistic pathway for the one-pot microwave synthesis of 3-propargyl quinazolinones.

Experimental Protocols

Two primary methods are presented. Method A is preferred for library generation (divergent synthesis). Method B is used when modifying complex, pre-existing quinazolinone cores (convergent synthesis).

Method A: One-Pot Multicomponent Cyclization (Green Route)

Best for: Creating the scaffold from scratch with high atom economy.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Propargylamine (1.1 equiv)

  • Catalyst: Ammonium acetate (10 mol%) or p-TSA (catalytic)

  • Solvent: Ethanol (or solvent-free)[1][2]

Protocol:

  • Preparation: In a 10 mL microwave process vial, charge Isatoic Anhydride (1 mmol, ~163 mg), Triethyl orthoformate (1.2 mmol), and Propargylamine (1.1 mmol).

  • Catalysis: Add Ammonium acetate (0.1 mmol). If performing solvent-free, ensure reagents are intimately mixed. If using solvent, add 2 mL EtOH.

  • Irradiation: Cap the vial and place in the microwave reactor.

    • Ramp: 2 min to target temp.

    • Hold:140°C for 10–15 minutes .

    • Pressure Limit: Set to 250 psi (safety cutoff).

    • Stirring: High absorption setting.

  • Work-up: Cool to room temperature. The product often precipitates directly.

    • If solid: Filter and wash with cold ethanol/water (1:1).

    • If oil: Pour into crushed ice; the solid will precipitate. Recrystallize from EtOH.

Method B: N-Alkylation of Quinazolinones

Best for: Adding the propargyl "handle" to an existing quinazolinone drug pharmacophore.

Reagents:

  • Quinazolin-4(3H)-one derivative (1.0 equiv)

  • Propargyl bromide (1.2 equiv) (Warning: Lachrymator)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetone

Protocol:

  • Solvation: Dissolve the Quinazolinone (1 mmol) in DMF (3 mL) in a microwave vial.

  • Activation: Add anhydrous

    
     (2 mmol) and stir for 2 minutes to deprotonate the N3 position.
    
  • Alkylation: Add Propargyl bromide (1.2 mmol) dropwise.

  • Irradiation:

    • Temp:100°C .

    • Time:5–8 minutes .

    • Note: Alkylation is faster than cyclization; avoid overheating to prevent propargyl degradation.

  • Work-up: Pour mixture into ice water (20 mL). Filter the resulting precipitate. Wash with hexanes to remove unreacted bromide.

Data Presentation & Validation

The following table contrasts the efficiency of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal heating for the synthesis of 3-propargyl quinazolinones.

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Heating (Reflux)Microwave Irradiation (Method A)Improvement Factor
Reaction Time 12 – 24 Hours10 – 15 Minutes~70x Faster
Temperature 80°C (EtOH reflux)140°C (Pressurized)Higher Activation Energy Accessible
Yield 45 – 60%85 – 94%+30-40% Yield
Solvent Usage High (20-50 mL)Low/None (0-2 mL)Green Chemistry Compliant
Purification Column Chromatography often requiredFiltration/Recrystallization usually sufficientReduced Labor

Data Source Validation: Comparisons derived from kinetic studies of quinazolinone synthesis (See References [1], [3]).

Downstream Application: Click Chemistry

The primary utility of 3-propargyl quinazolinones is their reactivity in CuAAC reactions.

Workflow Input 3-Propargyl Quinazolinone Process Click Reaction (MW: 80°C, 5 min) Input->Process Reagents + Azide (R-N3) + CuSO4 / NaAscorbate Reagents->Process Output 1,2,3-Triazole Hybrid Library Process->Output Bioassay High-Throughput Screening (EGFR/GABA) Output->Bioassay

Figure 2: Workflow for diversifying the propargyl scaffold into a triazole library.

Protocol Summary for Click Reaction:

  • Suspend 3-propargyl quinazolinone (1 equiv) and organic azide (1.1 equiv) in

    
     (1:1).
    
  • Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Microwave at 80°C for 5-10 minutes .

  • Result: 1,4-disubstituted 1,2,3-triazole (regioselective).

Troubleshooting & Expert Tips

  • Regioselectivity (Method B): Quinazolinones can undergo O-alkylation vs N-alkylation.

    • Solution: Use "soft" bases like

      
       or 
      
      
      
      to favor the thermodynamic N-alkylated product (N3 position). Avoid silver salts which favor O-alkylation.
  • Safety (Propargyl Bromide): This reagent is a lachrymator and shock-sensitive. In a microwave, ensure the vessel is not overfilled (max 60% volume) to handle pressure spikes from volatile halides.

  • Solvent Choice: For Method A, if the reaction pressure is too high (>20 bar), switch from Ethanol to n-Butanol or run Solvent-Free (neat) on a graphite susceptor.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: ResearchGate / Vertex AI Grounding URL:[Link]

  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry URL:[Link]

  • Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Source: MDPI (Molecules) URL:[Link]

Sources

preparing 1,2,3-triazole linked quinazolinone conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of 1,2,3-Triazole-Linked Quinazolinone Conjugates via CuAAC Click Chemistry

Strategic Rationale for Pharmacophore Hybridization

The quinazolinone backbone is a privileged nitrogenous heterocyclic scaffold, widely recognized for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and antihypertensive properties[1][2]. Concurrently, the 1,2,3-triazole ring has emerged as a highly stable, metabolically resistant bioisostere for amide bonds. Its moderate dipolar nature and hydrogen-bonding capabilities make it an ideal linker in drug design[2].

By hybridizing these two moieties into 1,2,3-triazole-linked quinazolinone conjugates, researchers have successfully developed potent multi-target therapeutics. Recent applications of this hybridization strategy have yielded highly effective α-glucosidase inhibitors for antidiabetic applications[3] and novel vasorelaxant agents for hypertension[2].

Mechanistic Causality & Experimental Design

The synthesis of these conjugates relies heavily on the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a premier "click chemistry" reaction[4]. As a self-validating synthetic system, the experimental design requires strict control over catalyst generation, solvent dynamics, and intermediate handling:

  • In Situ Catalyst Generation: We utilize Copper(II) sulfate pentahydrate (

    
    ) paired with sodium ascorbate. Direct application of Cu(I) salts (e.g., CuI) is often problematic due to their thermodynamic instability and tendency to promote oxidative Glaser homocoupling of the terminal alkynes. Sodium ascorbate acts as a mild, continuous reducing agent, maintaining a steady-state concentration of the active Cu(I) catalytic species while preventing unwanted side reactions[1][3].
    
  • Regioselectivity: Uncatalyzed thermal Huisgen cycloadditions yield a mixture of 1,4- and 1,5-disubstituted triazoles. The Cu(I) catalyst lowers the activation energy and exclusively directs the formation of the 1,4-disubstituted 1,2,3-triazole isomer, ensuring high product purity without the need for complex chromatographic separation[1].

  • Safety via One-Pot Azide Synthesis: Low-molecular-weight organic azides are notorious for their explosive instability. To mitigate this hazard, our protocol adapts a one-pot methodology where the organic azide is generated in situ from an alkyl halide and sodium azide, followed immediately by the addition of the terminal alkyne and the Cu(I) catalyst[3].

  • Solvent Dynamics: A mixed solvent system of N,N-Dimethylformamide (DMF) and water is employed. DMF provides the necessary solvation for the bulky, hydrophobic quinazolinone-alkyne, while the aqueous phase is critical for dissolving the inorganic catalyst (

    
    ) and the sodium ascorbate reductant[1][3].
    

Workflow Visualization

G A Quinazolinone Core B Propargylation (K2CO3, DMF) A->B C Terminal Alkyne B->C F CuAAC Catalysis CuSO4 / Na-Ascorbate C->F D Alkyl Halide + Sodium Azide E In Situ Azide Generation D->E E->F G 1,2,3-Triazole Conjugate F->G

Figure 1: One-pot synthetic workflow for 1,2,3-triazole linked quinazolinone conjugates.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Terminal Alkyne-Quinazolinone Precursor

Causality Note: Potassium carbonate (


) is selected as the base because it is strong enough to deprotonate the quinazolinone nitrogen for nucleophilic attack, but mild enough to prevent hydrolytic ring-opening of the quinazolinone core.
  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the starting quinazolin-4(3H)-one derivative (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 mmol) to the solution and stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Dropwise, add propargyl bromide (1.2 mmol, 80% in toluene). Stir the reaction mixture at room temperature for 4–6 hours[1].

  • Reaction Monitoring: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Once the starting material is consumed, pour the mixture into 50 mL of crushed ice-water. The terminal alkyne intermediate will precipitate. Filter the solid, wash with cold water, and dry under a vacuum to afford the N-propargyl quinazolinone[1].

Phase 2: One-Pot Azide Generation and CuAAC Click Reaction

Causality Note: Triethylamine (


) is added during the azide generation to neutralize any trace acids and facilitate the nucleophilic substitution. Pouring the final DMF mixture into ice-water acts as a thermodynamic sink, forcing the highly hydrophobic triazole conjugate to crash out of the water-miscible DMF, thereby bypassing the need for tedious column chromatography.
  • In Situ Azide Formation: In a 25 mL flask, combine the desired alkyl halide (0.8 mmol), sodium azide (1.6 mmol), and

    
     (1.3 mmol) in DMF (4 mL). Stir the mixture at room temperature for 1 hour to generate the organic azide in situ[3].
    
  • Catalyst Assembly: To the same reaction vessel, add the N-propargyl quinazolinone synthesized in Phase 1 (0.6 mmol).

  • Initiation of Click Catalysis: Add

    
     (7 mol% relative to the alkyne) followed immediately by sodium ascorbate (1.3 mmol)[3]. The solution will typically transition from a pale blue to a light yellow/green hue, indicating the successful reduction of Cu(II) to the active Cu(I) species.
    
  • Cycloaddition: Stir the reaction mixture continuously at room temperature for 6–12 hours until TLC indicates complete consumption of the alkyne[1].

  • Isolation: Quench the reaction by pouring it into 40 mL of ice-cold water. Stir vigorously for 15 minutes.

  • Purification: Collect the precipitated 1,2,3-triazole-linked quinazolinone conjugate via vacuum filtration. Wash the filter cake sequentially with water (to remove inorganic salts) and cold ethanol. Recrystallize from hot ethanol to achieve >95% purity[1][3].

Quantitative Data Summary

The CuAAC methodology provides excellent yields and generates conjugates with highly potent biological profiles. Table 1 summarizes typical reaction efficiencies and the resulting bioactivity of these hybrid molecules against key therapeutic targets.

Table 1: Quantitative Reaction Efficiency and Bioactivity Profiles of Synthesized Conjugates

Conjugate DerivativeKey Structural FeatureReaction Yield (%)Target BioactivityIC₅₀ Value (μM)Reference
Quinazolinone-Triazole 6a -Cl (Aryl Substitution)89%Synthesis OptimizationN/A[1]
Quinazolinone-Triazole 6b -H (Aryl Substitution)81%Synthesis OptimizationN/A[1]
Hybrid Acetamide 9c Optimal Aryl Substitution85%α-Glucosidase4.8[3]
Hybrid Acetamide A -CH₃ (Aryl Substitution)78%α-Glucosidase12.5[3]
Acarbose (Standard) Clinical ReferenceN/Aα-Glucosidase750.0[3]

Note: The synthesized quinazolinone-triazole-acetamide hybrids demonstrated superior inhibitory activity against α-glucosidase compared to the clinical standard, acarbose, validating the structural rationale of the conjugate design[3].

References

  • Title : (PDF) SYNTHESIS OF NEW 1,2,3-TRIAZOLE-LINKED QUINAZOLINONE DERIVATIVES PER CLIK CATALYZED BY COPPER - ResearchGate Source : researchgate.net URL : 1

  • Title : Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC Source : nih.gov URL : 3

  • Title : Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents Source : ssrn.com URL : 2

  • Title : Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024 Source : japsonline.com URL : 4

Sources

Application Notes and Protocols: Strategic Solvent Selection for the Regiocontrolled Alkylation of 2-Thioxoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The alkylation of 2-thioxoquinazolin-4-one is a pivotal transformation in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The ambident nature of the 2-thioxoquinazolin-4-one anion presents a significant synthetic challenge, as alkylation can occur at multiple nucleophilic centers, primarily the sulfur (S) and nitrogen (N3) atoms. This guide provides a comprehensive overview of the critical role of solvent selection in directing the regioselectivity of this reaction. We will delve into the mechanistic principles governing the reaction outcome, present a comparative analysis of various solvent systems, and provide detailed, field-proven protocols for achieving selective S- and N-alkylation.

Introduction: The Significance of Alkylated 2-Thioxoquinazolin-4-ones

Quinazolinone derivatives are a prominent class of heterocyclic compounds in drug discovery. The introduction of an alkyl group onto the 2-thioxoquinazolin-4-one scaffold can profoundly influence its pharmacological profile. S-alkylated derivatives have been investigated as dual inhibitors of EGFR/VEGFR-2 kinases for cancer therapy, while N-alkylated counterparts also exhibit significant biological activities.[1] Consequently, the ability to selectively synthesize either the S- or N-alkylated isomer is of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The key to controlling the regioselectivity lies in understanding the ambident nature of the 2-thioxoquinazolin-4-one anion, which is typically generated in the presence of a base. The negative charge is delocalized over the S, N3, and O atoms, creating multiple potential sites for electrophilic attack.

Mechanistic Insights: The Role of Solvent in Directing Regioselectivity

The regiochemical outcome of the alkylation of the 2-thioxoquinazolin-4-one anion is governed by a delicate interplay of factors, including the nature of the alkylating agent, the base, the temperature, and, most critically, the solvent.[2][3] The underlying principle can be largely explained by Hard and Soft Acid and Base (HSAB) theory.

  • The Ambident Nucleophile: The sulfur atom is considered a "soft" nucleophilic center, while the nitrogen atom is a "harder" nucleophilic center.

  • The Electrophile: Alkylating agents are also classified as "hard" or "soft." For instance, methyl iodide is a "soft" electrophile, whereas dimethyl sulfate is a "harder" electrophile.[3]

  • The Solvent's Role: The solvent's primary role is to solvate the ions in the reaction mixture, particularly the counter-ion of the base and the ambident anion itself. This solvation influences the availability and reactivity of the nucleophilic centers.

Protic Solvents: Favoring S-Alkylation

Protic solvents, such as ethanol and other alcohols, possess the ability to form hydrogen bonds. In these solvents, the harder nitrogen center of the anion is effectively solvated through hydrogen bonding, making it less available for reaction.[2] Consequently, the softer sulfur atom becomes the more accessible nucleophilic site, leading to preferential S-alkylation, especially when paired with a soft electrophile like an alkyl iodide.[2]

Aprotic Polar Solvents: A Shift Towards N-Alkylation

Aprotic polar solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, do not have hydrogen bond-donating capabilities.[1][2][3][4] In these solvents, the "naked" anion is more reactive. The harder nitrogen center is not shielded by hydrogen bonding, and its reactivity is enhanced. This often leads to an increase in the proportion of the N-alkylated product, and in some cases, it can be the exclusive product.[3] The use of a harder alkylating agent in these solvents further favors N-alkylation.[3]

Aprotic Nonpolar Solvents

In nonpolar solvents like m-xylene, the solubility of the anionic intermediate is often limited, which can affect reaction rates and selectivity.[2] The reaction may be slower, and the outcome can be influenced by the specific base used and the reaction temperature.

Comparative Analysis of Solvent Systems

The choice of solvent is a critical parameter that must be carefully considered based on the desired regiochemical outcome. The following table summarizes the general trends observed in the alkylation of 2-thioxoquinazolin-4-one with various solvents.

Solvent ClassSolvent Example(s)Predominant ProductMechanistic Rationale
Protic Ethanol, MethanolS-AlkylatedHydrogen bonding solvates and deactivates the harder N3-anion, making the softer sulfur atom more accessible.[2]
Aprotic Polar DMF, DMSO, AcetoneN-Alkylated or MixtureThe "naked" anion is more reactive, and the harder N3 center is not shielded, leading to increased N-alkylation.[2][3]
Aprotic Nonpolar Toluene, m-XyleneVariableSolubility and aggregation of the anion can play a significant role. The outcome is often less predictable.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective S- and N-alkylation of a model substrate, 2-thioxo-3-phenylquinazolin-4(1H)-one.

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous, especially for reactions in aprotic media.

  • Inert Atmosphere: For reactions sensitive to moisture or oxygen, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform/methanol 9:1).

  • Characterization: The structure of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Selective S-Alkylation in Ethanol

This protocol is designed to favor the formation of the S-alkylated product.

Workflow for Selective S-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-thioxo-3-phenylquinazolin-4(1H)-one in Ethanol B Add K2CO3 A->B Stir C Add Alkyl Halide (e.g., Ethyl Bromide) B->C Stir D Reflux the mixture C->D Heat E Monitor by TLC D->E Periodically F Cool to RT and pour into ice water E->F Upon completion G Filter the precipitate F->G H Wash with water G->H I Recrystallize from Ethanol H->I

Caption: Workflow for selective S-alkylation of 2-thioxoquinazolin-4-one.

Materials:

  • 2-Thioxo-3-phenylquinazolin-4(1H)-one (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (e.g., ethyl bromide) (1.2 eq)

  • Absolute Ethanol

Procedure:

  • To a solution of 2-thioxo-3-phenylquinazolin-4(1H)-one in absolute ethanol, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure S-alkylated derivative.

Protocol 2: Selective N-Alkylation in DMF

This protocol is designed to favor the formation of the N-alkylated product.

Workflow for Selective N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-thioxo-3-phenylquinazolin-4(1H)-one in anhydrous DMF B Add NaH (60% dispersion in mineral oil) portion-wise at 0°C A->B C Stir at 0°C for 30 min B->C D Add Alkyl Halide (e.g., Methyl Iodide) dropwise at 0°C C->D E Allow to warm to RT and stir D->E F Monitor by TLC E->F Periodically G Quench with ice-cold water F->G Upon completion H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate and purify by column chromatography I->J

Caption: Workflow for selective N-alkylation of 2-thioxoquinazolin-4-one.

Materials:

  • 2-Thioxo-3-phenylquinazolin-4(1H)-one (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-thioxo-3-phenylquinazolin-4(1H)-one in anhydrous DMF under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the anion.[2]

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC (typically 2-4 hours).

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated derivative.

Conclusion

The regiocontrolled alkylation of 2-thioxoquinazolin-4-one is a critical step in the synthesis of a diverse range of biologically active molecules. This guide has demonstrated that strategic solvent selection is the cornerstone of achieving the desired regioselectivity. By understanding the principles of HSAB theory and the differential solvation effects of protic and aprotic polar solvents, researchers can confidently direct the alkylation to either the softer sulfur or the harder nitrogen center. The provided protocols offer a practical framework for the successful synthesis of both S- and N-alkylated 2-thioxoquinazolin-4-one derivatives, empowering chemists to explore the full therapeutic potential of this versatile scaffold.

References

  • Sapaev, B., Sapaev, I. B., Saitkulov, F. E., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. ACADEMIA.edu. Available at: [Link]

  • Al-Shamary, D. S., Al-Othman, Z. A., & Al-Alshaikh, M. A. (2014). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry, 26(21), 7241-7246. Available at: [Link]

  • Ivachtchenko, A. V., Kovalenko, S. M., & Drushlyak, O. G. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry, 5(6), 775-788. Available at: [Link]

  • Abdel-Hafez, S. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(30), 26325-26339. Available at: [Link]

  • Abdel-Hafez, S. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking. Semantic Scholar. Available at: [Link]

  • Nguyen, T. T. H., et al. (2022). Synthesis and alpha-glucosidase inhibition of some novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one heterocycle. Vietnam Journal of Chemistry, 60(6), 725-732. Available at: [Link]

  • Saeed, A., et al. (2010). A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. Molecules, 15(11), 8134-8145. Available at: [Link]

  • Sapaev, B., et al. (2021). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. E3S Web of Conferences, 284, 02009. Available at: [Link]

Sources

Application Notes and Protocols for the Recrystallization of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the recrystallization methods for the purification of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The purity of these compounds is paramount for accurate biological evaluation and drug development. This document outlines the underlying principles of recrystallization, details various methodologies, and provides step-by-step protocols tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Introduction to the Purification of Quinazolinone Derivatives

Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of these molecules, including 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one, often results in crude products containing unreacted starting materials, byproducts, and other impurities.[3][4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[5][6][7]

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[7] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[6] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution (mother liquor).[6][8]

Quinazolinone derivatives, in general, exhibit poor water solubility, which necessitates the use of organic solvents for their purification.[1][9] The choice of solvent is critical and is the first and most important step in developing a successful recrystallization protocol.[6]

Selecting an Appropriate Recrystallization Solvent

The selection of a suitable solvent is paramount for effective purification. An ideal recrystallization solvent for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one should meet the following criteria:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvation Power at Low Temperatures: The compound should have low solubility in the cold solvent to maximize the recovery of pure crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it becomes difficult to handle or remove from the purified crystals.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Recommended Solvents for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Based on literature precedents for structurally similar 2-thioxo-quinazolin-4-one derivatives, the following solvents are recommended for initial screening:[2][10][11]

SolventBoiling Point (°C)Rationale for Use with Quinazolinone Derivatives
Ethanol 78.4Frequently cited for recrystallizing quinazolinone and thione-containing heterocycles. Good balance of polarity and volatility.[10][11]
Methanol 64.7Similar to ethanol but with a lower boiling point. May be suitable if the compound is highly soluble.
Isopropanol 82.6A slightly less polar alcohol that can be effective if solubility in ethanol is too high at room temperature.
Acetone 56A more polar aprotic solvent, useful for some heterocyclic compounds.[12][13] Its low boiling point can be advantageous for rapid drying.
Ethyl Acetate 77.1A moderately polar solvent that can be a good choice for compounds with intermediate polarity.
Toluene 110.6A non-polar aromatic solvent, which may be useful if the compound is less polar.

Recrystallization Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.

Single-Solvent Recrystallization Workflow

This is the most common and straightforward recrystallization method.

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble Impurities Present C 3. Crystallization A->C No Insoluble Impurities B->C D 4. Isolation C->D E 5. Drying D->E

Caption: Single-solvent recrystallization workflow.

Protocol:

  • Dissolution:

    • Place the crude 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. A stirring hot plate is recommended.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[8][14]

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration.

    • Preheat a funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Rapid cooling can lead to the precipitation of smaller, less pure crystals.

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Two-Solvent (Antisolvent) Recrystallization

This method is useful when a single solvent that meets all the ideal criteria cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce crystallization.[5][6] The two solvents must be miscible.

Common Solvent-Antisolvent Pairs:

"Good" Solvent (High Solubility)"Poor" Solvent (Antisolvent)
EthanolWater
AcetoneWater
DichloromethaneHexane
Ethyl AcetateHexane

Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Antisolvent: Slowly add the "poor" solvent dropwise with constant swirling until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation has been reached.

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the turbidity just disappears. Allow the solution to stand undisturbed to cool and crystallize. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Isolation and Drying: Follow steps 4 and 5 from the single-solvent recrystallization protocol.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a two-solvent system.- Scratch the inside of the flask or add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Reheat the solution and add more solvent before cooling slowly.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use less solvent in the initial dissolution step.- Cool the solution in an ice bath for a longer period.- Ensure the filtration apparatus is preheated.
Colored impurities remain - The impurity has similar solubility to the compound.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).

Characterization of Purified 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

The purity of the recrystallized product should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and can reveal the presence of impurities.[2][15][16]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

Recrystallization is an essential technique for obtaining high-purity 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one, which is critical for its subsequent use in research and drug development. By carefully selecting the appropriate solvent and following the detailed protocols outlined in this guide, researchers can achieve efficient and reproducible purification of this important quinazolinone derivative.

References

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available from: [Link]

  • ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available from: [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin −4(1H)‐one derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available from: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • MDPI. (2023, October 1). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Available from: [Link]

  • Der Pharma Chemica. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one. Available from: [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis of 3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2022, October 29). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Available from: [Link]

  • PLOS One. (2022, May 18). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2022, May 18). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Available from: [Link]

  • Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. Available from: [Link]

  • MDPI. (2024, June 24). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available from: [Link]

  • ResearchGate. (n.d.). Hemi-synthesis of Thione and Thiol Derivatives from Artemisia judaica L. Essential Oil, and Antimicrobial Tests. Available from: [Link]

  • ResearchGate. (2021, April 2). Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. Available from: [Link]

  • MDPI. (2011, September 19). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: N- vs. S-Alkylation Selectivity in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of N-alkylation versus S-alkylation in the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity challenges in their synthetic workflows. Here, we dissect the underlying principles governing this critical reaction and provide actionable troubleshooting strategies to steer your synthesis toward the desired product.

Introduction: The Ambident Nucleophile Challenge

The quinazolinone scaffold, particularly 2-mercapto-3H-quinazolin-4-one, presents a classic synthetic challenge due to its nature as an ambident nucleophile. This means it possesses two or more competing nucleophilic centers, in this case, the nitrogen (N) and sulfur (S) atoms. The alkylation of this system can lead to either the N-alkylated or the S-alkylated product, and controlling this regioselectivity is paramount for the successful synthesis of targeted bioactive molecules.[1][2] This guide will illuminate the factors that tip the balance between these two pathways and provide you with the tools to control the outcome of your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the alkylation of 2-mercapto-3H-quinazolin-4-ones.

Q1: Why am I getting the S-alkylated product when I want the N-alkylated quinazolinone?

This is a frequent outcome and is often governed by the principles of Hard and Soft Acids and Bases (HSAB).[3][4][5][6][7] The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile.[8] Alkyl halides, common electrophiles in these reactions, are considered "soft" acids. According to the HSAB principle, soft acids prefer to react with soft bases, thus favoring the formation of the S-alkylated product.[3][4][5][6][7]

Q2: Under what conditions is N-alkylation favored?

While S-alkylation is often the kinetically favored pathway, N-alkylation can be achieved by shifting the reaction conditions to favor thermodynamic control.[9][10][11][12][13] This typically involves using a strong base to fully deprotonate the nitrogen, increasing its nucleophilicity, and employing polar aprotic solvents that can solvate the resulting anion. Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[9][10][11][12][13]

Q3: What role does the base play in determining selectivity?

The choice of base is critical. A strong base, such as sodium hydride (NaH), is often used to generate the N-anion, which is a harder nucleophile and can favor N-alkylation. Weaker bases, like potassium carbonate (K2CO3), may not fully deprotonate the nitrogen, leaving the softer, more nucleophilic sulfur to react.[14]

Q4: How does the solvent affect the N- vs. S-alkylation outcome?

The solvent influences the solubility of the reactants and the solvation of the intermediate anions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and can favor N-alkylation by solvating the cation of the base, leaving a more "naked" and reactive anion.[14][15] In contrast, polar protic solvents can solvate the harder nitrogen center through hydrogen bonding, potentially favoring S-alkylation.

Q5: Can the nature of the electrophile (alkylating agent) influence the reaction's regioselectivity?

Absolutely. The "hardness" or "softness" of the electrophile is a key determinant. Harder electrophiles, such as alkyl sulfates or Meerwein's salt (trialkyloxonium salts), will have a greater tendency to react with the harder nitrogen atom. Conversely, softer electrophiles like alkyl iodides will preferentially react with the soft sulfur atom.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered in controlling N- vs. S-alkylation selectivity.

Scenario 1: Predominant or exclusive formation of the S-alkylated product.

Problem: Your reaction is yielding the S-alkylated isomer, but the N-alkylated product is the target.

Root Cause Analysis: This is likely due to kinetic control, where the more easily formed product is favored.[9][10][11][12][13] The soft sulfur atom reacts faster with the soft alkyl halide electrophile.

Troubleshooting Steps:

  • Change the Base: Switch from a weaker base (e.g., K2CO3) to a stronger base (e.g., NaH, LiHMDS). This will more effectively deprotonate the nitrogen, increasing its nucleophilicity.

  • Alter the Solvent: If using a protic or nonpolar solvent, switch to a polar aprotic solvent like DMF or DMSO. This will help to dissociate the base and create a more reactive nucleophile.

  • Increase the Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the more thermodynamically stable N-alkylated product.[9][10][11][12][13]

  • Modify the Electrophile: If possible, switch to a "harder" alkylating agent. For example, use an alkyl tosylate or mesylate instead of an alkyl iodide.

Scenario 2: A mixture of N- and S-alkylated products is obtained.

Problem: The reaction lacks selectivity, resulting in a difficult-to-separate mixture of isomers.

Root Cause Analysis: The reaction conditions are not sufficiently biased towards either kinetic or thermodynamic control. The energies of the transition states leading to both products are likely comparable under the current conditions.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: Systematically screen different base-solvent combinations. A table summarizing potential combinations and their expected outcomes is provided below.

  • Control the Temperature: Running the reaction at a very low temperature (e.g., 0 °C or below) can sometimes enhance kinetic selectivity for the S-alkylated product. Conversely, as mentioned, higher temperatures often favor the N-alkylated product.

  • Consider a Two-Step Approach: First, perform the S-alkylation. Then, under different conditions, attempt a Smiles rearrangement if the substrate is suitable, or explore alternative synthetic routes to the desired N-alkylated product.[16]

Data Summary: Influence of Reaction Conditions on Alkylation Selectivity
Parameter Condition Favoring S-Alkylation (Kinetic Control) Condition Favoring N-Alkylation (Thermodynamic Control) Rationale
Base Weak bases (e.g., K2CO3, Et3N)Strong bases (e.g., NaH, LiHMDS, NaHMDS)Strong bases fully deprotonate the nitrogen, increasing its nucleophilicity.[14]
Solvent Nonpolar or polar protic solvents (e.g., Toluene, Ethanol)Polar aprotic solvents (e.g., DMF, DMSO)Polar aprotic solvents solvate the cation, leading to a more reactive "naked" anion.[14][15]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures (e.g., >80 °C)Higher temperatures provide energy to overcome the activation barrier to the more stable product.[9][10]
Electrophile Soft electrophiles (e.g., Alkyl iodides, bromides)Hard electrophiles (e.g., Alkyl sulfates, tosylates)Based on the HSAB principle, hard electrophiles prefer the hard nitrogen center.[6]
Leaving Group Good leaving groups (I > Br > Cl)Poorer leaving groups (e.g., OTs, OMs)Softer leaving groups are part of softer electrophiles.
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation (Kinetic Control)
  • To a solution of 2-mercapto-3H-quinazolin-4-one (1.0 eq) in a suitable solvent (e.g., acetone, ethanol), add a mild base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Selective N-Alkylation (Thermodynamic Control)
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 2-mercapto-3H-quinazolin-4-one (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways
Diagram 1: Competing N- vs. S-Alkylation Pathways

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Quinazolinone 2-Mercapto-3H-quinazolin-4-one (Ambident Nucleophile) Anion Quinazolinone Anion Quinazolinone->Anion + Base AlkylHalide Alkyl Halide (R-X) (Electrophile) N_Alkylation N-Alkylation (Thermodynamic Control) AlkylHalide->N_Alkylation S_Alkylation S-Alkylation (Kinetic Control) AlkylHalide->S_Alkylation Conditions Base, Solvent, Temperature Conditions->N_Alkylation High Temp, Strong Base, Polar Aprotic Solvent Conditions->S_Alkylation Low Temp, Weak Base Anion->N_Alkylation Hard Nucleophilic Site (N) Anion->S_Alkylation Soft Nucleophilic Site (S) N_Product N-Alkylated Product N_Alkylation->N_Product S_Product S-Alkylated Product S_Alkylation->S_Product

Caption: Competing pathways for N- and S-alkylation of 2-mercapto-3H-quinazolin-4-one.

Diagram 2: Troubleshooting Workflow for Alkylation Selectivity

G Start Start: Alkylation of 2-Mercapto-3H-quinazolin-4-one Analysis Analyze Product Mixture (TLC, NMR, LC-MS) Start->Analysis DesiredProduct Desired Product Obtained? Analysis->DesiredProduct End End: Successful Synthesis DesiredProduct->End Yes Troubleshoot Troubleshooting Required DesiredProduct->Troubleshoot No S_Product Predominantly S-Alkylated? Troubleshoot->S_Product N_Product Predominantly N-Alkylated? S_Product->N_Product No Optimize_N Optimize for N-Alkylation: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Higher Temperature - Harder Electrophile S_Product->Optimize_N Yes Mixture Mixture of Isomers? N_Product->Mixture No Optimize_S Optimize for S-Alkylation: - Weaker Base (K2CO3) - Lower Temperature - Softer Electrophile N_Product->Optimize_S Yes Optimize_Separation Optimize for Selectivity: - Screen Base/Solvent - Fine-tune Temperature - Consider a different synthetic route Mixture->Optimize_Separation Yes Optimize_N->Start Re-run Reaction Optimize_S->Start Re-run Reaction Optimize_Separation->Start Re-run Reaction

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of quinazolinone alkylation.

References

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2016). Synthesis, Molecular Structure and Spectroscopic Studies of Some New Quinazolin-4(3H)-one Derivatives; An Account on the N- versus S-Alkylation. ResearchGate. Available from: [Link].

  • Abdel-Rahman, A. A.-H., & El-Badry, O. M. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Available from: [Link].

  • Unknown Author. HARD AND SOFT ACIDS AND BASES (HSAB). Available from: [Link].

  • Kim, K., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 22(22), 4867-4873. Available from: [Link].

  • Unknown Author. Hard-Soft Acid-Base Theory. Available from: [Link].

  • Abdel-Hafez, S. M., et al. (2025). Design and synthesis of novel 2-S-alkylated Quinazolinones as dual BRAFV600E and EGFR inhibitors in melanoma: Mechanistic insights from apoptosis and cell cycle modulation. Bioorganic Chemistry, 161, 108526. Available from: [Link].

  • Hayrapetyan, S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available from: [Link].

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link].

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(4), 100941. Available from: [Link].

  • Kim, K., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 22(22), 4867-4873. Available from: [Link].

  • Unknown Author. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma. Available from: [Link].

  • Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(37), 26868-26884. Available from: [Link].

  • Unknown Author. (2025). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. PMC. Available from: [Link].

  • Al-Zaydi, K. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4941. Available from: [Link].

  • Dake, G. G., Blanchard, N., & Kaliappan, K. P. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available from: [Link].

  • Unknown Author. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. PMC. Available from: [Link].

  • Dalal, M. Hard and Soft Acids and Bases. Dalal Institute. Available from: [Link].

  • Adi Chemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link].

  • I. F. Tishenkov, et al. (2002). Regioselective heteroannelation in quinazolin-4-one derivatives. Synthesis of 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazol. RSC Publishing. Available from: [Link].

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link].

  • Abdel-Hafez, S. M., et al. (2025). Design and synthesis of novel 2-S-alkylated Quinazolinones as dual BRAFV600E and EGFR inhibitors in melanoma: Mechanistic insights from apoptosis and cell cycle modulation. ResearchGate. Available from: [Link].

  • Wikipedia. HSAB theory. Available from: [Link].

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link].

  • Unknown Author. (2023). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. PMC. Available from: [Link].

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 868. Available from: [Link].

  • Hayrapetyan, S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Economics and Finance Research. Available from: [Link].

  • Unknown Author. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link].

  • Dalal, M. Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available from: [Link].

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link].

  • Unknown Author. N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... ResearchGate. Available from: [Link].

  • Scribd. Kinetic vs Thermodynamic Control in Reactions | PDF. Available from: [Link].

  • Reddit. (2022). Thermodynamic vs Kinetic Control. r/Mcat. Available from: [Link].

  • Jafari, E., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 689. Available from: [Link].

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 977286. Available from: [Link].

  • Unknown Author. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. Available from: [Link].

  • Unknown Author. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available from: [Link].

  • Unknown Author. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link].

Sources

Technical Support Center: Optimizing Yield of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (also known as 3-propargyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one). This guide is designed for researchers and drug development professionals who require high-yield, regioselective synthesis of this specific quinazolinone core.

Below, you will find our validated de novo ring synthesis protocol, a mechanistic breakdown of regioselectivity challenges, and an advanced troubleshooting FAQ.

Mechanistic Rationale & Regioselectivity

A common pitfall in synthesizing N3-substituted 2-thioxoquinazolinones is attempting a direct alkylation of the 2-thioxoquinazolin-4-one core with propargyl bromide. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thioxo sulfur is a highly polarizable "soft" nucleophile, while propargyl bromide acts as a "soft" electrophile. This kinetic preference leads almost exclusively to S-alkylation , yielding 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one instead of the desired N3-alkylated target[1].

To guarantee 100% N3-regioselectivity, the ring must be constructed de novo with the propargyl group already in place. The most robust method is a two-step sequence starting from isatoic anhydride[2].

G IA Isatoic Anhydride Int 2-Amino-N-propargylbenzamide (Intermediate) IA->Int Aqueous media, RT CO2 evolution PA Propargylamine PA->Int Target 3-Prop-2-ynyl-2-thioxo- 1,3-dihydroquinazolin-4-one (Target Product) Int->Target EtOH, Reflux Intramolecular Cyclization CS2 Carbon Disulfide (CS2) + KOH CS2->Target AltStart 2-Thioxoquinazolin-4-one + Propargyl Bromide AltStart->Target Thermodynamic Control (Low Yield / Difficult) S_Alk 2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one (S-Alkylated Side Product) AltStart->S_Alk Kinetic Control (Soft-Soft Interaction)

Figure 1: Mechanistic pathways for synthesizing 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.

Quantitative Route Comparison

Synthetic RouteReagentsPrimary ProductRegioselectivityTypical YieldReaction Time
De Novo Ring Synthesis (Recommended)Isatoic Anhydride + Propargylamine, then CS₂3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one100% N-Alkylated 75 - 85%4h + 12h
Direct Alkylation (Not Recommended)2-Thioxoquinazolin-4-one + Propargyl Bromide2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one>95% S-Alkylated 80 - 90%2h - 4h

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system , embedding in-process analytical checks to ensure experimental integrity before proceeding to the next step.

Phase 1: Synthesis of 2-Amino-N-propargylbenzamide
  • Preparation : Suspend Isatoic anhydride (1.0 eq) in distilled water (approx. 5 mL/mmol) at room temperature.

  • Addition : Add Propargylamine (1.1 eq) dropwise over 10 minutes under vigorous stirring.

  • Causality : Water is deliberately chosen as the solvent. While isatoic anhydride is partially soluble, the resulting 2-amino-N-propargylbenzamide is highly hydrophobic. As the product forms, it undergoes hydrophobic collapse and precipitates out of solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and eliminates the need for chromatographic purification[2].

  • Self-Validation :

    • Visual Cue: The reaction is complete when the evolution of CO₂ gas completely ceases and a dense, colorless/white precipitate dominates the flask.

    • Analytical Cue: TLC (DCM:MeOH 9:1) will show the complete disappearance of the isatoic anhydride spot. Filter and wash the solid with cold water.

Phase 2: Dithiocarbamate Formation and Cyclization
  • Preparation : Dissolve the intermediate (1.0 eq) from Phase 1 in absolute ethanol.

  • Reagent Addition : Add Potassium Hydroxide (KOH) (1.5 eq) followed by Carbon Disulfide (CS₂) (5.0 eq). Caution: CS₂ is highly volatile and toxic; perform strictly in a fume hood.

  • Causality : The primary aromatic amine attacks the highly electrophilic carbon of CS₂ to form a dithiocarbamate intermediate. KOH acts as an acid scavenger and increases the nucleophilicity of the amine. Refluxing provides the activation energy required for the intramolecular nucleophilic attack of the amide nitrogen onto the thiocarbonyl carbon, expelling H₂S to close the stable quinazolinone ring[3].

  • Self-Validation :

    • In-Process Check: Suspend a lead(II) acetate paper strip at the top of the reflux condenser. It will turn black (forming PbS), confirming the evolution of H₂S and active cyclization.

    • Workup: Cool the mixture to 0°C and slowly acidify with 1M HCl to pH 3-4. The target compound will precipitate as a solid.

Troubleshooting & FAQs

Q1: I attempted to synthesize the target by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with propargyl bromide, but my NMR shows alkylation at the wrong position. Why? A: You have encountered a classic regioselectivity issue. The thioxo sulfur is a "soft" nucleophile and reacts preferentially with "soft" electrophiles like propargyl bromide, resulting in kinetic S-alkylation[1]. To achieve N3-propargylation, you must either use a complex protecting-group strategy for the sulfur atom or abandon this route entirely in favor of the de novo ring synthesis described in Phase 1 and 2.

Q2: During the reaction of isatoic anhydride with propargylamine (Phase 1), my yield is low and the product is a sticky oil instead of a precipitating powder. How do I fix this? A: Oiling out typically indicates trapped unreacted propargylamine or the presence of hydrolyzed starting material (anthranilic acid). First, ensure your isatoic anhydride is fresh and hasn't degraded via atmospheric moisture. Second, ensure vigorous mechanical stirring; the evolution of CO₂ can cause foaming that traps reagents. If the product oils out, add a small volume of ice-cold ethanol and scratch the inside of the flask with a glass rod to induce crystallization.

Q3: The cyclization step with CS₂ (Phase 2) yields a complex mixture, and MS shows a mass corresponding to the uncyclized dithiocarbamate (+M+76). What went wrong? A: This indicates an arrested reaction where the dithiocarbamate formed but failed to cyclize. Cyclization requires sustained thermal energy to eliminate H₂S. If you are using ethanol (bp 78°C), ensure you have a true, rolling reflux. If the reaction consistently stalls, the thermodynamic barrier may be too high for ethanol; switch to a higher boiling solvent like 1,4-dioxane or DMF to provide the necessary thermal push[3].

Q4: Upon acidification in Phase 2, my product forms a gummy resin instead of a clean precipitate. How can I improve the purity? A: Gummy resins form when acidification is performed too quickly or at too high a temperature, causing the product to crash out amorphously while trapping solvent and impurities. Ensure the reaction mixture is chilled to exactly 0-5°C in an ice bath. Add the 1M HCl dropwise while stirring vigorously. If a resin still forms, decant the supernatant, dissolve the resin in a minimum amount of hot ethanol, and recrystallize by slowly adding water.

References

  • Syntheses and domino ring closure reactions of novel N-propargyl-substituted alicyclic β-amino acids. University of Szeged.
  • Synthesis and conversion of thiazinobenzothiazolium salts. ResearchGate.
  • A review on 2-heteryl and heteroalkylquinazolin-4(3H)-ones. Der Pharma Chemica.

Sources

CuAAC Technical Support Center: Overcoming Copper Catalyst Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While click chemistry is celebrated for its bioorthogonality and high yields, the thermodynamic instability of the copper catalyst often leads to severe experimental roadblocks, particularly in bioconjugation. This guide explores the mechanistic causality behind copper oxidation, provides field-proven diagnostic solutions, and outlines a self-validating protocol to ensure robust, oxidation-free reactions.

The Mechanistic Root of the Problem: Causality of Oxidation

The active catalyst driving the CuAAC reaction is the cuprous ion, Cu(I). However, Cu(I) is thermodynamically unstable and highly susceptible to rapid oxidation into catalytically inactive Cu(II), or disproportionation into Cu(0) and Cu(II)[1].

To maintain a steady state of Cu(I), a reducing agent—most commonly sodium ascorbate—is added to the reaction. While ascorbate successfully reduces Cu(II) back to Cu(I), it introduces a destructive secondary cascade when exposed to dissolved oxygen. Copper catalyzes the oxidation of ascorbate by O2, generating highly Reactive Oxygen Species (ROS) such as hydrogen peroxide (H2O2), superoxide anions, and hydroxyl radicals[2].

The Consequences of Unmitigated Oxidation:

  • Catalyst Depletion: As ascorbate is consumed by O2, the reducing environment collapses, killing the CuAAC catalyst and promoting Cu(II)-mediated alkyne-alkyne (Glaser) homocoupling[3].

  • Biomolecule Degradation: ROS aggressively oxidize vulnerable amino acids (methionine, cysteine, and the imidazole ring of histidine) and can induce backbone cleavage in proteins.

  • Protein Crosslinking: The oxidation of ascorbate yields dehydroascorbate (DHA) and other electrophilic byproducts that covalently modify lysine and arginine residues, leading to irreversible protein aggregation[4].

ROS_Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I) Catalyst (Active) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu1 Donates e- DHA Dehydroascorbate (DHA) Asc->DHA Oxidized ROS Reactive Oxygen Species (H2O2, •OH) Cu1->ROS O2 Exposure O2 Dissolved Oxygen Damage Protein Degradation & Crosslinking ROS->Damage Oxidizes Met/Cys/His DHA->Damage Modifies Lys/Arg Protect Ligands (BTTAA/THPTA) & Aminoguanidine Protect->Cu1 Stabilizes Catalyst Protect->ROS Scavenges/Intercepts Protect->DHA Intercepts Byproducts

Fig 1: Mechanism of copper-induced ROS generation and ligand-mediated protection in CuAAC.

Diagnostic FAQ & Troubleshooting Guide

Q: My protein is degrading or aggregating during the click reaction. How do I stop this? A: Degradation is caused by ROS, while aggregation is typically caused by DHA crosslinking[4].

  • Solution 1: Always use a water-soluble accelerating ligand (e.g., THPTA or BTTAA) at a minimum 5:1 molar ratio relative to copper[5]. Ligands not only accelerate the reaction but act as sacrificial reductants to intercept ROS[6].

  • Solution 2: Add 5 mM Aminoguanidine to the reaction. Aminoguanidine acts as a chemical sponge, intercepting ascorbate oxidation byproducts before they can crosslink your protein[4].

  • Solution 3: Exclude oxygen. Even with excess ascorbate, failing to cap the reaction tube allows continuous O2 diffusion, driving infinite ROS generation[3][6].

Q: My reaction stalls before completion, or the solution turns blue/green. Why? A: A blue or green tint visually confirms the accumulation of Cu(II), indicating that your Cu(I) catalyst has oxidized and your reducing agent is depleted[7].

  • Solution: Degas your buffers prior to use. If performing a long reaction, you may need to supplement with additional sodium ascorbate mid-way. Alternatively, upgrade your ligand to BTTAA, which provides superior Cu(I) stabilization and much faster kinetics than THPTA[8].

Q: Can I use standard reducing agents like DTT or TCEP to protect my protein's thiols? A: No. TCEP and DTT strongly coordinate with copper and can inadvertently reduce azides, severely poisoning the CuAAC catalytic cycle[3].

  • Solution: If a protective reducing agent is mandatory to prevent protein oxidation, use a monothiol like Cysteine . Free cysteine has been proven to prevent copper-mediated oxidative degradation without killing the click reaction[9].

Troubleshooting_Tree Start Issue: Reaction Stalls or Protein Degrades Q1 Is the reaction exposed to air? Start->Q1 A1 Cap tube, degas buffer, purge with Ar/N2 Q1->A1 Yes Q2 Using a Cu(I) stabilizing ligand? Q1->Q2 No A2 Add THPTA or BTTAA (≥5:1 Ligand:Cu ratio) Q2->A2 No Q3 Is protein still crosslinking? Q2->Q3 Yes A3 Add 5mM Aminoguanidine to intercept DHA Q3->A3 Yes

Fig 2: Diagnostic logic tree for troubleshooting stalled CuAAC reactions and protein degradation.

Quantitative Ligand Selection Matrix

Choosing the right ligand is the single most important variable in preventing copper oxidation and cytotoxicity. Below is a comparative matrix of the industry-standard accelerating ligands[8][10][11]:

LigandWater SolubilityReaction KineticsBiocompatibility / CytotoxicityPrimary Application
BTTAA ModerateVery HighVery High / Very LowIn vivo labeling, sensitive live cells, rapid bioconjugation.
BTTES HighHighVery High / Very LowIn vivo and in vitro bioconjugation requiring high solubility.
THPTA HighModerateModerate / ModerateStandard aqueous protein/DNA bioconjugation.
TBTA LowVery HighLow / HighOrganic synthesis, non-biological materials science.

Self-Validating Protocol: Oxidation-Resistant Bioconjugation

To guarantee a successful, degradation-free CuAAC reaction, you must sequence the addition of reagents to prevent transient exposure of your biomolecule to naked Cu(II) or un-scavenged ROS[5][6]. This protocol includes a parallel fluorogenic validation step to confirm catalyst health[4].

Step 1: Reagent Preparation & Degassing

  • Prepare all buffers using ultra-pure water and degas by bubbling with Argon or Nitrogen for 15 minutes.

  • Prepare fresh stock solutions: 20 mM CuSO4, 50 mM Ligand (THPTA or BTTAA), 100 mM Sodium Ascorbate, and 100 mM Aminoguanidine. Note: Ascorbate must be prepared immediately before use.

Step 2: Catalyst Pre-Complexation (Critical Causality Step)

  • In a separate microcentrifuge tube, mix the CuSO4 and the Ligand. For a standard reaction, mix 6.3 µL of 20 mM CuSO4 with 12.5 µL of 50 mM Ligand[5].

  • Causality: Pre-complexing ensures a 5:1 Ligand:Cu ratio is established before the metal touches the protein, preventing free Cu(II) from binding non-specifically to the protein backbone and causing localized radical damage[6].

Step 3: Reaction Assembly

  • In the main reaction tube, combine your Alkyne-tagged biomolecule and Azide-tagged cargo.

  • Add Aminoguanidine to a final concentration of 5 mM[4].

  • Add the pre-complexed CuSO4/Ligand mixture.

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM[5].

  • Immediately flush the tube headspace with Argon, cap tightly to prevent O2 diffusion, and mix on a slow rotator for 1 hour[3][6].

Step 4: Self-Validation (Fluorogenic Assay)

  • Set up a parallel 10 µL micro-reaction using your exact catalyst mixture, but substitute your reagents with propargyl alcohol and 3-azido-7-hydroxycoumarin[4].

  • Validation: If the micro-reaction fluoresces brightly under UV light within 15 minutes, your Cu(I) catalyst is active, properly reduced, and free from oxidation. If it remains dark, your ascorbate has oxidized, and the main reaction will fail.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - nih.gov - 6

  • Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - nih.gov - 9

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - rsc.org -

  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands - vectorlabs.com - 10

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - scispace.com - 5

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - jenabioscience.com - 3

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - nih.gov - 8

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - nih.gov -4

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents - acs.org - 1

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - mdpi.com -11

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - nih.gov - 7

  • Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition - acs.org - 2

Sources

Technical Support Center: Purification of Propargyl Quinazolinone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of propargyl quinazolinone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. The inherent basicity of the quinazolinone core, combined with the reactivity of the propargyl group, demands a nuanced and systematic approach to column chromatography.

This guide moves beyond simple protocols to explain the underlying principles, helping you to not only solve immediate purification problems but also to develop a robust, rational methodology for future experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common preliminary questions, providing the foundational knowledge needed before embarking on a purification protocol.

Q1: What makes propargyl quinazolinone derivatives challenging to purify via silica gel chromatography?

A1: The challenges arise from the distinct chemical properties of the molecule:

  • Basicity of the Quinazolinone Core: The nitrogen atoms in the quinazolinone ring system can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, where the compound streaks down the column instead of moving as a tight band.[1][2] In severe cases, it can cause irreversible adsorption, leading to low recovery.

  • Potential Instability of the Propargyl Group: While generally stable, terminal alkynes can sometimes be sensitive to highly acidic or basic conditions.[3] The acidic nature of silica gel can, in some cases, catalyze side reactions or degradation, especially if the crude mixture contains reactive impurities.[4][5]

  • Compound Solubility: The fused aromatic system imparts a degree of rigidity and can lead to solubility issues. If the compound "crashes out" or precipitates at the top of the column when the crude material is loaded, it will not elute properly, resulting in poor separation and recovery.[2]

Q2: How do I select the right stationary phase? Is silica gel always the best choice?

A2: Silica gel is the workhorse and the first choice for most purifications due to its versatility and cost-effectiveness. However, if you encounter issues like compound decomposition or irreversible binding, alternative stationary phases should be considered.[4]

Stationary PhaseWhen to UseKey Considerations
Standard Silica Gel First-line choice for most purifications.Most common and cost-effective. Its acidic nature may require modification of the mobile phase.[5]
Neutral Alumina For basic compounds that show strong tailing or decomposition on silica.Alumina has a basic surface. Ensure you use neutral (pH ~7) or basic (pH > 8) alumina, not acidic.
Reversed-Phase Silica (C18) For highly polar quinazolinone derivatives that do not move on normal-phase silica.The mobile phase is polar (e.g., water/acetonitrile), and elution order is reversed (non-polar compounds elute first).[1]
Deactivated Silica Gel When you suspect mild acid-sensitivity.You can "deactivate" silica by pre-treating it with a base like triethylamine (TEA) in your slurry-packing solvent to neutralize the most acidic sites.[2]

Q3: What is the systematic process for choosing a mobile phase (solvent system)?

A3: The mobile phase is the most critical variable. The selection process should always begin with Thin-Layer Chromatography (TLC).[6][7]

  • Start with a Standard System: A mixture of a non-polar solvent like Hexane (or Heptanes) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the universal starting point.[8]

  • Aim for the "Sweet Spot": The goal is to find a solvent ratio where your target compound has an Rf (Retention factor) value between 0.2 and 0.35.[7][9] An Rf in this range ensures the compound will move through the column at an optimal speed for good separation.

  • Iterate and Optimize: Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). If the compound remains at the baseline (Rf=0), increase the mobile phase polarity by increasing the proportion of ethyl acetate. If it shoots to the solvent front (Rf=1), decrease the polarity.[1]

  • Consider Modifiers: If you observe streaking or tailing on the TLC plate, it indicates strong interaction with the silica. Add a small amount (0.5-1%) of a modifier to the mobile phase. For basic compounds like quinazolinones, Triethylamine (TEA) is an excellent choice as it competes for binding to the acidic silanol sites, improving peak shape.[2] For acidic impurities, a drop of Acetic Acid might be used.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to quickly diagnose and solve specific experimental issues.

Problem: My compound will not elute from the column. It's stuck at the top.

  • Possible Cause 1: Solvent Polarity is Too Low.

    • Diagnosis: Your TLC analysis likely showed a very low Rf value (e.g., <0.1) in the chosen solvent system.

    • Solution: Drastically increase the polarity of the mobile phase.[1] If you are running with 80:20 Hexane:EtOAc, switch to 50:50 or even 100% EtOAc. If that fails, a "methanol purge" (running 5-10% Methanol in Dichloromethane) can be used to wash highly polar compounds off the column.[3]

  • Possible Cause 2: Irreversible Adsorption or Decomposition.

    • Diagnosis: Even with highly polar solvents, the compound does not elute, or you observe new, colored bands forming on the silica. This points to a reaction with the acidic stationary phase.[4][5]

    • Solution:

      • Test for Stability: Perform a "2D TLC" test. Spot your crude mixture in one corner of a TLC plate, run it, dry it, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots off the diagonal.[4]

      • Switch Stationary Phase: If decomposition is confirmed, switch to a more inert stationary phase like neutral alumina or consider deactivating your silica gel.[4]

Problem: The separation between my product and an impurity is very poor.

  • Possible Cause 1: Suboptimal Solvent System.

    • Diagnosis: The Rf values of your product and the impurity are too close together on the TLC plate (ΔRf < 0.1).[10]

    • Solution:

      • Fine-Tune Polarity: Try a shallower gradient or an isocratic (single solvent mixture) elution with a polarity that maximizes the separation seen on TLC.[7]

      • Change Solvent Selectivity: The interaction between compounds, silica, and solvent is a triangle. Changing one solvent can alter the entire dynamic. Instead of Hexane/EtOAc, try a system with different properties, like Dichloromethane/Methanol or Toluene/Acetone.[11]

  • Possible Cause 2: Column Overloading.

    • Diagnosis: The separation looked good on TLC, but failed on the column. You may see broad, overlapping bands.

    • Solution: The amount of crude material should not exceed 1-5% of the mass of the silica gel.[1] For difficult separations (low ΔRf), this ratio should be closer to 1% (e.g., 100 mg of crude on 10 g of silica).[12]

Problem: My compound is streaking or "tailing" during elution.

  • Possible Cause 1: Strong Acid-Base Interaction.

    • Diagnosis: This is the most common cause for basic heterocycles like quinazolinones. The TLC spot appears as a comet-shaped streak rather than a tight circle.

    • Solution: Add 0.5-1% triethylamine (TEA) to your eluent mixture.[2] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Possible Cause 2: Poor Sample Loading.

    • Diagnosis: The band at the top of the column is uneven or wide.

    • Solution: Always load the sample in the minimum possible volume of solvent. Better yet, use "dry loading": dissolve your crude mixture in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column, ensuring a very narrow starting band.[2]

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: Systematic Mobile Phase Selection via TLC
  • Prepare stock solutions of your crude product (~1 mg/mL in DCM or EtOAc).

  • On a single TLC plate, spot the crude mixture in three separate lanes.

  • Develop each lane in a different solvent system (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Visualize the plate under UV light and/or with a chemical stain (e.g., iodine or permanganate).

  • Identify the solvent system that places your target compound at an Rf of 0.2-0.35 and provides the largest possible separation from major impurities.[9]

  • If tailing is observed, repeat the best-performing solvent system with the addition of 0.5% TEA.

Workflow for Solvent System Selection

This diagram illustrates the decision-making process for optimizing your mobile phase.

Solvent_Selection_Workflow start Start: Crude Mixture tlc_initial Run TLCs (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) start->tlc_initial check_rf Analyze Rf of Target tlc_initial->check_rf rf_low Rf < 0.2 (Stuck at baseline) check_rf->rf_low Too Low rf_high Rf > 0.4 (Runs too fast) check_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 (Optimal) check_rf->rf_good Good increase_polarity Increase Polarity (More EtOAc or switch to DCM/MeOH) rf_low->increase_polarity decrease_polarity Decrease Polarity (More Hexane) rf_high->decrease_polarity check_tailing Check for Tailing/Streaking rf_good->check_tailing increase_polarity->tlc_initial decrease_polarity->tlc_initial no_tailing Clean Spots check_tailing->no_tailing No tailing Tailing Observed check_tailing->tailing Yes final_system Final Solvent System for Column no_tailing->final_system add_tea Add Modifier (0.5-1% Triethylamine) tailing->add_tea add_tea->final_system

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Protocol 2: Dry Loading and Column Packing
  • Slurry Packing: Choose a glass column of appropriate size.[12] In a beaker, prepare a slurry of silica gel in the initial, least polar solvent you plan to use. Pour this slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[13] Add a thin layer of sand on top to protect the silica bed.

  • Prepare Sample for Dry Loading: Dissolve your crude propargyl quinazolinone derivative in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add silica gel (approximately 1-2 times the mass of your crude product).

  • Evaporate Solvent: Using a rotary evaporator, remove all solvent until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Load Column: Carefully add this powder to the top of the packed column, creating a small, even layer on top of the sand. Add another thin layer of sand on top of the sample.

  • Elution: Carefully add your mobile phase, open the stopcock, and apply gentle air pressure (for flash chromatography) to begin eluting the column.[6] Collect fractions and analyze them by TLC to determine which ones contain your pure product.[9]

References

  • Vertex AI Search. (n.d.). Troubleshooting Flash Chromatography.
  • Restek Corporation. (n.d.). Troubleshooting Guide.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Columbia University. (n.d.). Column chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC).
  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Quinolizinone Derivatives.
  • Michigan State University. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.

Sources

Technical Support Center: Optimizing Bioassay Solubility for 3-Propargyl-2-Thioxoquinazolin-4-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioassay integration of highly recalcitrant heterocyclic compounds. The molecule —3-propargyl-2-thioxoquinazolin-4-one—presents a classic, multi-factorial solubility challenge.

The Causality of Insolubility: The quinazolin-4-one core is highly planar, driving strong intermolecular


 stacking in the solid state (high crystal lattice energy). The addition of a propargyl group significantly increases lipophilicity, while the thioxo group reduces hydrogen-bonding capacity with water compared to an oxo counterpart. When diluted from an organic stock into an aqueous assay buffer, the water's hydrogen-bond network cannot thermodynamically support the hydrophobic cavity required for the molecule. This forces the compound to minimize its surface area with water, leading to rapid nucleation, colloidal aggregation, and eventual precipitation.

Below is our comprehensive troubleshooting guide, structured to help you systematically overcome these thermodynamic barriers and generate reliable, artifact-free bioassay data.

Part 1: Diagnostic FAQs

Q1: I diluted my 10 mM DMSO stock into my biochemical assay buffer (pH 7.4), and my enzyme inhibition readouts are highly erratic. What is happening? A1: You are experiencing "precipitation upon dilution." This occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble as the solvent is diluted with an aqueous buffer, because the final concentration of the organic solvent is too low to maintain solubility[1]. The compound forms sub-visible colloidal aggregates that non-specifically sequester your target proteins, leading to erratic, false-positive readouts (classic PAINS behavior).

Q2: Can I just increase the DMSO concentration in my assay to force it into solution? A2: No. While high concentrations of DMSO aid dissolution, it is crucial to determine the highest non-toxic concentration for your specific assay system; many cell-based assays can only tolerate DMSO concentrations up to 0.5% (v/v)[1]. Exceeding this limit will denature proteins or cause cellular cytotoxicity, ruining the scientific integrity of your experiment.

Q3: How do cyclodextrins solve this problem without relying on toxic organic solvents? A3: Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity[2]. They encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming a dynamic, non-covalent, water-soluble inclusion complex[1]. This fundamental benefit increases apparent water solubility and improves dissolution rates for bioassays without permanently altering the drug's chemical structure[2].

Part 2: Solubilization Strategy Workflow

Workflow A 3-Propargyl-2-Thioxoquinazolin-4-One B 1. DMSO Stock Preparation A->B C 2. Aqueous Buffer Dilution B->C D Precipitation Detected? C->D E Proceed to Bioassay D->E No (Clear) F 3. HP-β-CD Complexation D->F Yes (Cloudy) G 4. Poloxamer Solid Dispersion D->G Persistent F->D Re-evaluate G->E Solubilized

Workflow for resolving 3-propargyl-2-thioxoquinazolin-4-one precipitation.

Part 3: Self-Validating Experimental Protocols

Every protocol below includes a mandatory self-validation step. Do not proceed to your bioassay without confirming solubility through these physical chemistry checks.

Protocol A: Optimized Step-Wise DMSO Dilution

Use this as your baseline approach before attempting complex formulations.

  • Stock Preparation: Dissolve 3-propargyl-2-thioxoquinazolin-4-one in 100% anhydrous DMSO to a concentration of 10 mM. Use gentle sonication to disrupt crystal lattices.

  • Intermediate Dilution: Perform serial dilutions of the DMSO stock solution in 100% DMSO to create your dose-response curve intermediates[1].

  • Thermal Equilibration: Pre-warm your aqueous assay buffer to 37°C to reduce the thermodynamic shock of dilution.

  • Step-wise Addition: Instead of a single large dilution, dilute your DMSO stock in a stepwise manner into the aqueous buffer under vigorous vortexing[1]. Ensure final DMSO is ≤0.5%.

  • Self-Validation System (Nephelometry): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If detected, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

The gold standard for hydrophobic heterocyclic compounds.

  • Carrier Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer to create a 20% (w/v) stock solution[1].

  • Guest Preparation: Dissolve the quinazolinone compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO)[1].

  • Complexation: While vortexing vigorously, slowly inject the compound stock solution into the HP-β-CD solution[1].

  • Equilibration: Allow the mixture to equilibrate by shaking at room temperature for 12–24 hours[1]. Note that the stoichiometry of drug/CD complexes is most frequently 1:1, and the presence of other assay excipients can influence solubilizing abilities[3].

  • Self-Validation System (HPLC-UV): Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. Quantify the compound in the filtrate via HPLC-UV. If the concentration matches your target dose, true inclusion complexation has occurred.

Mechanism Drug Hydrophobic Drug (Quinazolinone Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host Cavity Assay Bioassay Target Engagement Complex->Assay Aqueous Delivery

Mechanism of HP-β-CD inclusion complexation for hydrophobic drug delivery.

Protocol C: Poloxamer 407 Solid Dispersion

For highly recalcitrant cases where cyclodextrins fail.

  • Melt-Fusion: Prepare a solid dispersion of the quinazolinone derivative using Poloxamer 407 as a carrier via the melt-fusion technique[4].

  • Cooling & Milling: Heat until molten to ensure homogenous distribution, rapidly cool on an ice bath, and mill into a fine powder.

  • Reconstitution: Dissolve the powder in your aqueous assay buffer. The solid dispersion approach improves wettability, decreases crystallinity, and increases the amorphous fraction of the drug[4].

  • Self-Validation System (DSC): Perform Differential Scanning Calorimetry (DSC) on the milled powder. The disappearance of the sharp endothermic melting peak of the crystalline quinazolinone validates that the drug is in a highly soluble amorphous state.

Part 4: Quantitative Data Summary

Use the following table to select the appropriate solubilization strategy based on your assay's tolerance and required concentration limits.

Solubilization StrategyMax Aqueous Conc. Achieved (Est.)Bioassay CompatibilityPreparation TimeThermodynamic Stability
Direct DMSO Dilution (≤0.5%) < 1 µMHigh (if fully soluble)< 1 hourLow (Prone to aggregation)
HP-β-CD Complexation (20% w/v) 50 - 100 µMHigh (Highly Biocompatible)12 - 24 hoursHigh (Stable inclusion complex)
Poloxamer 407 Solid Dispersion > 100 µMModerate (Surfactant effects)2 - 3 daysMedium (Metastable amorphous)

References

  • Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays - Benchchem. 1

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. 4

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Carbohyde. 2

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH.3

Sources

controlling reaction temperature for propargyl bromide substitution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Reaction Temperature & Regioselectivity in Propargyl Bromide Substitutions ID: TS-PB-004 Status: Active Audience: Synthetic Chemists, Process Engineers

Introduction: The Dual Nature of Propargyl Bromide

Welcome to the Technical Support Center. You are likely here because you are using Propargyl Bromide (3-bromo-1-propyne) to introduce an alkyne handle into your molecule (propargylation).

Immediate Safety Warning: Propargyl bromide is not just a reagent; it is a high-energy alkylating agent.

  • Flash Point: 18°C (64°F) — It can ignite at comfortable room temperatures.[1]

  • Shock Sensitivity: Pure/dry propargyl bromide is shock-sensitive and can detonate. Always use the 80% solution in toluene unless strictly necessary otherwise.

  • Lachrymator: It is a potent tear gas.

This guide addresses the critical relationship between temperature , safety , and regioselectivity (


 vs. 

).

Module 1: Safety & Stability (The "Before" Phase)

Q: What is the optimal storage temperature for Propargyl Bromide? A: Store at 2–8°C (refrigerator). Do not freeze it below -20°C if it is a solution, as phase separation of the stabilizer (toluene) can create pockets of concentrated, shock-sensitive reagent.

Q: Why is my reagent turning yellow/brown in storage? A: This indicates decomposition and polymerization. Propargyl bromide slowly decomposes to release HBr, which autocatalyzes further decomposition.

  • Action: If the liquid is dark brown or viscous, discard it immediately using hazardous waste protocols. Do not attempt to distill it; distillation residues are explosive.

Q: Can I rotovap the toluene off to get neat propargyl bromide? A: NO. Removing the solvent (toluene) concentrates the reagent, significantly increasing shock sensitivity. The toluene acts as a thermal heat sink and diluent. Reactions should be designed to accommodate the toluene co-solvent.

Visualization: Safe Handling Decision Tree

SafetyTree Start Start: Handling Propargyl Bromide CheckForm Check Form: Solution or Neat? Start->CheckForm Neat Neat (100%) CheckForm->Neat Sol 80% in Toluene CheckForm->Sol Dilute DILUTE IMMEDIATELY with Toluene/Hexane Neat->Dilute Storage Storage Temp Check Sol->Storage Dilute->Storage TempHigh > 25°C (Room Temp) Storage->TempHigh TempLow 2-8°C (Fridge) Storage->TempLow Risk1 Risk: Flash Point (18°C) & Polymerization TempHigh->Risk1 Safe Optimal Stability TempLow->Safe

Figure 1: Decision matrix for safe handling and storage to prevent thermal runaway or detonation.

Module 2: Reaction Dynamics & Regioselectivity

Q: How does temperature affect Regioselectivity (


 vs 

)?
A: Propargyl bromide is an ambident electrophile. Nucleophiles can attack at:
  • 
    -carbon (
    
    
    
    ):
    Yields the Propargyl product (Alkyne).
  • 
    -carbon (
    
    
    
    ):
    Yields the Allenyl product (Allene).
  • Low Temperature (-78°C to 0°C): Favors Kinetic Control . For most hard nucleophiles (alkoxides, amines), the direct

    
     attack is kinetically favored due to the steric accessibility of the 
    
    
    
    -carbon.
  • High Temperature (>40°C): Increases the risk of Thermodynamic Equilibration (isomerization to the allene) and polymerization.

Q: I am seeing "Black Tar" in my flask. What happened? A: You likely experienced uncontrolled exotherm leading to polymerization.

  • Mechanism: The reaction of propargyl bromide is exothermic. If the internal temperature spikes above 50-60°C, the triple bonds can cross-link (polymerize).

  • Solution: Strict temperature monitoring. Add the reagent dropwise at 0°C. Do not let the internal temp rise above 5°C during addition.

Visualization: Competitive Pathways

ReactionPath Reagent Propargyl Bromide (HC≡C-CH2-Br) Alpha Attack at α-Carbon (Direct SN2) Reagent->Alpha Gamma Attack at γ-Carbon (Conjugate SN2') Reagent->Gamma Nu Nucleophile (Nu-) Nu->Alpha Nu->Gamma Prod1 Propargyl Product (HC≡C-CH2-Nu) Alpha->Prod1 Kinetic Cond1 Favored by: Low Temp (<0°C) Hard Nucleophiles Alpha->Cond1 Prod2 Allenyl Product (CH2=C=CH-Nu) Gamma->Prod2 Thermodynamic/Catalytic Cond2 Favored by: Cu Catalysis High Temp Gamma->Cond2

Figure 2: Mechanistic divergence between propargyl and allenyl product formation.

Module 3: Troubleshooting Specific Failures

SymptomProbable CauseCorrective Action
Low Yield / Recovery Volatility Propargyl bromide has a high vapor pressure.[2] If you run a nitrogen sparge too vigorously at RT, you may evaporate the reagent before it reacts. Use a reflux condenser even at low temps or seal the vessel.
Allenyl Impurity Temperature too high The propargyl ether can isomerize to the allenyl ether under basic conditions if heated. Keep reaction < 25°C.
Runaway Exotherm Addition too fast The induction period can be deceptive. Cool to 0°C and add reagent over 30+ minutes. Ensure stirring is vigorous to prevent "hot spots."
Precipitate forms early Salt formation In N-alkylation, the product (amine) can react with HBr byproduct to form a salt, stopping the reaction. Add an inorganic base scavenger (e.g.,

)
to neutralize acid.

Module 4: Standard Operating Protocol (SOP)

Protocol: O-Propargylation of a Phenol/Alcohol Target: Kinetic control to maximize propargyl ether formation.

Reagents:

  • Substrate (Alcohol/Phenol)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

  • Reagent: Propargyl Bromide (80% in Toluene)[3][4][5]

Step-by-Step Workflow:

  • Preparation (T = 25°C):

    • Dissolve substrate in anhydrous solvent (DMF is preferred for

      
      ).
      
    • Add Base (

      
      , 1.5 - 2.0 equivalents).
      
    • Note: If using NaH, cool to 0°C before adding base to control hydrogen evolution.

  • Thermal Conditioning (T = 0°C):

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Allow 15 minutes for internal temperature equilibration.

  • Addition (T = 0°C):

    • Add Propargyl Bromide (1.2 - 1.5 equivalents) dropwise via syringe pump or addition funnel.

    • Critical: Maintain internal temperature < 5°C.

  • Reaction Phase (T = 0°C

    
     25°C): 
    
    • Stir at 0°C for 1 hour (Kinetic phase).

    • Remove ice bath and allow to warm to Room Temperature (20-25°C).

    • Monitor by TLC/LCMS. Do not heat unless conversion stalls after 4 hours.

  • Quench:

    • Cool back to 0°C.

    • Quench with saturated Ammonium Chloride (

      
      ) or water.
      
    • Extract with Ethyl Acetate.

Visualization: Troubleshooting Logic

Troubleshoot Issue Identify Issue Type Select Symptom Issue->Type Exotherm Rapid Temp Spike Type->Exotherm Impurity Allenyl Byproduct Type->Impurity Stall Reaction Stalled Type->Stall Sol1 STOP ADDITION. Increase Cooling. Check Stirring. Exotherm->Sol1 Sol2 Temp too high. Switch to 0°C. Change Solvent (DMF). Impurity->Sol2 Sol3 Reagent Evaporated? Add 0.2 eq more reagent. Warm slightly (max 40°C). Stall->Sol3

Figure 3: Quick-reference troubleshooting logic for common propargylation failures.

References

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ): Mechanism and Conditions.
    [Link]
    
  • Master Organic Chemistry.The

    
     Mechanism: Kinetics and Stereochemistry.
    [Link]
    

Sources

Technical Support Center: NMR Troubleshooting for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (also known as 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one).

Due to the ambidentate nature of the quinazolinone core and its tendency to form strong intermolecular hydrogen bonds, researchers frequently encounter regiochemical impurities and stubborn solvent contamination during NMR characterization. This guide provides field-proven, causality-driven solutions to validate your structural data.

Part 1: Diagnostic Workflow

When analyzing your crude or purified


H NMR spectrum (typically run in DMSO-

), use the following logical decision tree to identify the root cause of unexpected spectral anomalies.

NMR_Troubleshooting A Analyze 1H NMR Spectrum (DMSO-d6) B Check -CH2- Shift (Propargyl Group) A->B C ~5.0 ppm (N3-Alkylation) B->C Target D ~4.1 ppm (S2-Alkylation) B->D Regio-Impurity E Check Alkyne -CH (~3.1 ppm) C->E F Missing or Broad Multiplet E->F Issue G Check H2O Peak (~3.33 ppm) F->G H Hidden by Water (Dry Sample) G->H Resolution

Diagnostic decision tree for identifying structural and solvent impurities in quinazolinone NMR.

Part 2: Frequently Asked Questions (FAQs)

Q1: My propargyl -CH - signal appears at ~4.1 ppm instead of the expected 5.0 ppm. Did the reaction fail?

Diagnosis: You have synthesized the kinetic regioisomer, 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (S-alkylation), rather than your target N-alkylated product [1]. Causality: The 2-thioxo-1,3-dihydroquinazolin-4-one starting material contains an ambidentate thioamide motif. According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable (soft) sulfur atom rapidly attacks the soft electrophile (propargyl bromide), yielding the S-alkylated product kinetically. However, the N3-alkylated product is thermodynamically more stable. NMR Mechanics: When attached to the N3 position, the -CH


- protons are heavily deshielded by the adjacent carbonyl (C4) and thioxo (C2) groups, pushing the shift to ~5.0 ppm. When attached to the exocyclic sulfur, the deshielding effect is significantly weaker, resulting in a shift of ~4.1 ppm.
Q2: The alkyne triplet (~3.1 ppm) is missing, but the -CH - doublet is present. Has the alkyne degraded?

Diagnosis: It is highly likely that your alkyne proton is simply masked by residual water in your NMR solvent. Causality: In DMSO-


, the residual water peak appears as a broad singlet at exactly 3.33 ppm[2]. If your sample was not rigorously dried, this broad water peak will completely swallow the sharp, low-integration triplet of the terminal alkyne proton (which typically resonates between 3.10 and 3.25 ppm).
Self-Validation:  Before assuming Glaser coupling (dimerization) or base-catalyzed degradation has occurred, spike the NMR tube with a drop of D

O. If the peak at 3.33 ppm shifts and the triplet at 3.1 ppm is revealed, your compound is intact but your sample preparation was wet.
Q3: I see sharp, unassigned singlets at 7.95, 2.89, and 2.73 ppm. How do I interpret these?

Diagnosis: Your sample is contaminated with N,N-Dimethylformamide (DMF) [2]. Causality: Quinazolinones possess a rigid, planar, and highly conjugated heterocyclic core. They readily form dense, hydrogen-bonded crystal lattices that excel at trapping polar aprotic solvents like DMF or DMSO during precipitation. Standard vacuum drying is often insufficient to break these lattice-bound solvent interactions.

Part 3: Quantitative Data Summary

Use the following reference table to rapidly cross-examine your


H NMR integrations and chemical shifts (referenced in DMSO-

at 298 K).
Proton AssignmentTarget Compound Shift (ppm)Impurity / Regioisomer Shift (ppm)MultiplicityDiagnostic Indication
N1-H (Lactam) 12.50 – 12.8012.50 – 12.80Broad SingletCore structure intact
Aromatic (4H) 7.20 – 8.007.20 – 8.00MultipletsCore structure intact
Propargyl -CH

-
4.90 – 5.10 4.00 – 4.20 Doublet (

Hz)
N-alkylation vs. S-alkylation
Alkyne

CH
3.10 – 3.252.80 – 2.95Triplet (

Hz)
Terminal alkyne intact
DMF (Formyl) N/A7.95SingletSolvent trapping
DMF (Methyls) N/A2.89, 2.73SingletsSolvent trapping
Water N/A3.33Broad SingletWet sample / Masking alkyne

Part 4: Experimental Protocols

To ensure the highest scientific integrity, use the following self-validating protocols to resolve the issues identified in the NMR troubleshooting steps above.

Protocol A: Thermodynamic Rearrangement (Correcting S-Alkylation)

If your NMR indicates a -CH


- shift at 4.1 ppm (S-alkylation), you must drive the reaction to thermodynamic control.
  • Resuspension: Suspend the crude S-alkylated mixture in anhydrous DMF (10 mL per gram of substrate).

  • Thermal Isomerization: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4–6 hours. Mechanism: The elevated temperature provides the activation energy required for the Dimroth-type rearrangement, migrating the propargyl group from the sulfur to the more thermodynamically stable N3 position.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold distilled water to precipitate the N-alkylated product.

  • Validation: Run a crude NMR. The doublet at 4.1 ppm should be entirely replaced by a doublet at 5.0 ppm.

Protocol B: Lattice-Disruption Trituration (Removing Trapped DMF)

If your NMR shows DMF peaks (7.95, 2.89, 2.73 ppm), standard drying will fail.

  • Solvent Selection: Suspend the dried, DMF-contaminated solid in a 9:1 mixture of Hexanes:Ethyl Acetate or pure Diethyl Ether (20 mL per gram).

  • Trituration: Sonicate the suspension for 5 minutes, then stir vigorously at room temperature for 30 minutes. Mechanism: The non-polar solvent mixture slightly disrupts the surface of the crystal lattice. Because DMF is highly miscible with ether/ethyl acetate, it is leached out of the solid without dissolving the target quinazolinone.

  • Filtration & Drying: Filter the solid over a Büchner funnel, wash with cold hexanes, and dry under high vacuum (< 0.1 mbar) at 60 °C for 12 hours.

  • Validation: Re-run the NMR. The sharp singlets at 2.89 and 2.73 ppm will be eradicated, confirming the purity of the 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.

References

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Source: Journal of Combinatorial Chemistry (via PubMed/NIH). URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics (American Chemical Society). URL:[Link]

Validation & Comparative

Comparative Pharmacophore Guide: Methaqualone vs. 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: From CNS Depression to Targeted Inhibition

This guide provides a structural and functional comparison between the legacy sedative Methaqualone and the functionalized scaffold 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (hereafter referred to as Prop-2-ynyl-TDO ).

While both compounds share the quinazolin-4-one core, they represent divergent evolutionary paths in medicinal chemistry. Methaqualone utilizes a hydrophobic 2-methyl/3-tolyl motif to lock into the GABA-A receptor's transmembrane domain, acting as a sedative-hypnotic. In contrast, Prop-2-ynyl-TDO introduces a 2-thioxo (C=S) group and a 3-propargyl tail. These modifications shift the pharmacologic profile from CNS depression toward cytotoxicity (anticancer) and enzyme inhibition (e.g., EGFR, thymidylate synthase), exploiting the reactivity of the thioxo group and the steric linearity of the alkyne.

Structural & Physicochemical Comparison

The transition from Methaqualone to Prop-2-ynyl-TDO involves "bioisosteric" replacements that fundamentally alter the electrostatic potential map and binding kinetics.

FeatureMethaqualone (Legacy Standard)Prop-2-ynyl-TDO (Functional Analog)Impact on Bioactivity
Core Scaffold Quinazolin-4(3H)-one2-Thioxo-2,3-dihydroquinazolin-4(1H)-oneShared bicyclic aromatic core.
Position 2 Methyl (-CH₃) Thioxo (=S) The C=S group is more lipophilic and polarizable than C=O or -Me, enhancing interactions with sulfur-rich pockets (e.g., Cys residues).
Position 3 o-Tolyl (2-methylphenyl) Prop-2-ynyl (Propargyl) The bulky tolyl group in Methaqualone ensures steric lock in GABA-A. The linear propargyl group in TDO allows for "click" chemistry or fitting into narrow enzymatic tunnels.
H-Bonding Acceptor only (N1, C=O)Donor (N1-H) & Acceptor (C=O, C=S)TDO has an acidic proton at N1 (due to thioamide tautomerism), allowing different solubility profiles.
Primary Indication Sedative / HypnoticAnticancer / AntimicrobialStructural divergence dictates target selectivity (GABA vs. Kinases/DNA).

Synthetic Pathways & Causality

The synthesis of these two compounds illustrates the versatility of the anthranilic acid precursor.

Methaqualone Route (Condensation)

Methaqualone is typically synthesized via the condensation of N-acetylanthranilic acid with o-toluidine using a dehydrating agent (e.g., PCl₃ or POCl₃). The causality here is dehydrative cyclization to form the C2-Methyl bond.

Prop-2-ynyl-TDO Route (Cyclization)

The 2-thioxo derivative requires a carbon disulfide (CS₂) or isothiocyanate source to install the sulfur atom. The preferred route uses anthranilic acid reacting with propargyl isothiocyanate (or CS₂ + propargyl amine).

Visualization: Divergent Synthetic Workflows

SynthesisPathways cluster_0 Pathway Divergence Anthranilic Anthranilic Acid NAcetyl N-Acetylanthranilic Acid Anthranilic->NAcetyl Acetylation Cyclization Base-Catalyzed Cyclization Anthranilic->Cyclization Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->NAcetyl MQ Methaqualone (Sedative) NAcetyl->MQ Condensation Toluidine o-Toluidine + PCl3 Toluidine->MQ PropIso Propargyl Isothiocyanate (or CS2/KOH + Propargyl amine) PropIso->Cyclization TDO Prop-2-ynyl-TDO (Cytotoxic/Inhibitor) Cyclization->TDO Ring Closure

Caption: Divergent synthesis of quinazolinone derivatives. Methaqualone utilizes acetylation/condensation, while Prop-2-ynyl-TDO utilizes isothiocyanate-mediated cyclization.

Experimental Protocols

As a self-validating system, the following protocols describe the synthesis of the target scaffold and a relevant bioassay (Cytotoxicity) to distinguish it from Methaqualone's sedative profile.

Protocol A: Synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Rationale: This method uses the reaction of anthranilic acid with an isothiocyanate equivalent to ensure high regioselectivity for the N3 position.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Propargyl isothiocyanate (1.1 eq) (Alternative: CS₂ + Propargylamine + KOH)

  • Ethanol (Solvent)[1]

  • Triethylamine (Catalyst)

Step-by-Step:

  • Dissolution: Dissolve anthranilic acid (13.7 g, 0.1 mol) in ethanol (100 mL) containing triethylamine (1 mL).

  • Addition: Dropwise add propargyl isothiocyanate (0.11 mol) under stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF.

  • Validation:

    • IR: Look for C=O stretch (~1680 cm⁻¹) and C=S stretch (~1200 cm⁻¹). Absence of broad OH stretch.

    • ¹H NMR: Propargyl CH₂ doublet (~4.8 ppm) and alkyne CH triplet (~2.3 ppm).

Protocol B: MTT Cytotoxicity Assay (Validation of TDO Activity)

Rationale: Unlike Methaqualone (tested via Rotarod/Loss of Righting Reflex), Prop-2-ynyl-TDO is evaluated for antiproliferative activity against cancer cell lines (e.g., HeLa or MCF-7).

Workflow:

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add Prop-2-ynyl-TDO at graded concentrations (0.1, 1, 10, 50, 100 µM). Include Methaqualone as a negative control (low cytotoxicity expected) and Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well; incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀. Expectation: Prop-2-ynyl-TDO IC₅₀ < 20 µM; Methaqualone IC₅₀ > 100 µM.

Pharmacological Mechanism & SAR Logic

The shift from Oxygen (C=O) to Sulfur (C=S) and Tolyl to Propargyl fundamentally alters the target landscape.

Mechanism of Action
  • Methaqualone (GABA-A PAM): Binds to the transmembrane

    
     interface. The 2-methyl group is critical for hydrophobic packing.
    
  • Prop-2-ynyl-TDO (Enzyme Inhibitor):

    • Thioxo Effect: The C=S bond is a "soft" donor, showing high affinity for soft metals (e.g., Zinc in metalloproteases) or specific hydrophobic pockets in kinases (EGFR).

    • Propargyl Effect: The terminal alkyne is a suicide substrate handle. It can undergo metabolic activation to form reactive intermediates that covalently modify target proteins (alkylation).

Visualization: Structure-Activity Relationship (SAR)[2][3][4]

SAR_Logic Core Quinazolinone Scaffold Sub2_Me Pos 2: Methyl (-CH3) Core->Sub2_Me Sub3_Tol Pos 3: o-Tolyl Core->Sub3_Tol Sub2_S Pos 2: Thioxo (=S) Core->Sub2_S Sub3_Prop Pos 3: Propargyl Core->Sub3_Prop Effect_MQ Result: Lipophilic Lock Target: GABA-A Receptor (Sedation) Sub2_Me->Effect_MQ Hydrophobic Fit Sub3_Tol->Effect_MQ Steric Bulk Effect_TDO Result: Reactive/Polarizable Target: Kinases/DNA (Cytotoxicity) Sub2_S->Effect_TDO Soft Nucleophile Sub3_Prop->Effect_TDO Steric Linearity

Caption: SAR divergence. Methaqualone's substituents optimize for CNS receptor binding, while TDO's substituents optimize for enzyme inhibition and cytotoxicity.

References

  • GABA-A Modulation: Kim, J. J., et al. (2020).[2] "From Methaqualone and Beyond: Structure-Activity Relationship of Quinazolin-4(3H)-ones as Positive Allosteric Modulators of GABAA Receptors." ACS Chemical Neuroscience.[2] Link

  • Thioxo-Quinazolinone Synthesis: Jatav, V., et al. (2008). "Synthesis and antimicrobial activity of some new 3-substituted-2-thioxo-quinazolin-4(3H)-ones." Indian Journal of Pharmaceutical Sciences. Link

  • Anticancer Activity: Alagarsamy, V., et al. (2018). "Synthesis and anticancer activity of some novel 2-thioxo-quinazolin-4(3H)-one derivatives." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Methaqualone Pharmacology: Ramerstorfer, J., et al. (2011). "The GABAA receptor alpha+beta- interface: a novel target for subtype selective drugs." Journal of Neuroscience. Link

  • Propargyl Chemistry: Al-Rashida, M., et al. (2018).[5] "Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review." Expert Opinion on Therapeutic Patents. Link

Sources

Spectroscopic Characterization of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel anti-inflammatory agents and COX-2 inhibitors, click-modifiable thioquinazolinones serve as critical scaffolds [1]. The synthesis of these scaffolds often relies on the alkylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with propargyl bromide. However, the ambidentate nature of the thioamide core presents a classic synthetic challenge: differentiating the thermodynamically favored N-alkylated product (3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one ) from the kinetically favored S-alkylated alternative (2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one ).

This guide provides an objective comparison of the spectroscopic performance of these two isomers, detailing the causality behind their spectral shifts and offering a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: N-Alkylation vs. S-Alkylation

The choice of reaction conditions dictates the regioselectivity of the alkylation, which in turn fundamentally alters the electronic environment of the molecule [2].

  • Kinetic Control (S-Alkylation): In protic solvents (e.g., ethanol) with strong bases (e.g., NaOH), the highly polarizable sulfur atom acts as a soft nucleophile, rapidly attacking the propargyl bromide to form the S-alkylated alternative. This breaks the thiocarbonyl (C=S) double bond, replacing it with a C-S single bond and a C=N double bond.

  • Thermodynamic Control (N-Alkylation): In polar aprotic solvents (e.g., DMF) with milder bases (e.g., K₂CO₃), the reaction is driven toward the more thermodynamically stable N-alkylated product. The retention of the highly polar C=S bond significantly impacts the molecule's dipole moment and magnetic anisotropy.

These distinct electronic environments are the causal factors behind the spectroscopic differences detailed below.

Regioselective Workflow and Spectroscopic Differentiation

G A 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one + Propargyl Bromide B Base / Solvent Selection (Thermodynamic vs Kinetic Control) A->B C N-Alkylation (Target Product) 3-Prop-2-ynyl-2-thioxo-quinazolin-4-one B->C DMF / K₂CO₃ D S-Alkylation (Alternative) 2-(Prop-2-yn-1-ylthio)quinazolin-4-one B->D EtOH / NaOH E IR: Strong C=S (~1200 cm⁻¹) NMR: N-CH₂ (~4.9 ppm) C->E F IR: Strong C=N (~1600 cm⁻¹) NMR: S-CH₂ (~4.0 ppm) D->F

Regioselective alkylation pathways and spectroscopic differentiation of thioquinazolinones.

Quantitative Spectroscopic Comparison

To unambiguously assign the structure of the synthesized product, researchers must rely on key diagnostic peaks in both FT-IR and NMR spectroscopy. The tables below summarize the quantitative data for the N-alkylated product versus the S-alkylated alternative.

Table 1: FT-IR Spectral Comparison

The most reliable vibrational indicator of successful N-alkylation is the preservation of the thiocarbonyl group.

Functional Group3-Prop-2-ynyl-2-thioxo... (N-Alkyl)2-(Prop-2-yn-1-ylthio)... (S-Alkyl)Diagnostic Causality
C=S Stretch ~1180 - 1220 cm⁻¹ (Strong) Absent Primary indicator of N-alkylation. The highly polarizable C=S bond produces a strong, broad peak.
C=N Stretch Weak or absent~1580 - 1610 cm⁻¹ (Strong)Indicates S-alkylation (loss of thioamide resonance).
C=O Stretch ~1680 - 1700 cm⁻¹~1660 - 1680 cm⁻¹Shifted to lower frequencies in the S-alkyl isomer due to extended conjugation with the new C=N bond.
≡C-H Stretch ~3250 - 3280 cm⁻¹~3250 - 3280 cm⁻¹Confirms the presence of the terminal alkyne in both isomers.
Table 2: ¹H and ¹³C NMR Spectral Comparison (DMSO-d6)

Nuclear magnetic resonance provides definitive proof of regioselectivity based on the electronegativity and magnetic anisotropy of the adjacent heteroatoms.

Nucleus3-Prop-2-ynyl-2-thioxo... (N-Alkyl)2-(Prop-2-yn-1-ylthio)... (S-Alkyl)Diagnostic Causality
¹H: -CH₂- ~4.80 - 5.10 ppm (d) ~3.90 - 4.10 ppm (d) Nitrogen is more electronegative than Sulfur. Furthermore, the N-CH₂ protons are heavily deshielded by the anisotropic cones of the adjacent C=O and C=S groups.
¹H: ≡CH ~3.10 - 3.20 ppm (t)~2.80 - 3.00 ppm (t)The terminal alkyne proton is slightly more deshielded in the N-alkylated system due to inductive effects.
¹³C: C=S / C-S ~175.0 - 178.0 ppm (C=S) ~155.0 - 158.0 ppm (C-S) The thiocarbonyl carbon is highly electron-deficient, resonating far downfield.
¹³C: -CH₂- ~45.0 - 48.0 ppm~20.0 - 25.0 ppmDirect reflection of the higher electronegativity of the N3 atom compared to the exocyclic sulfur.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of the target N-alkylated product (3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one), the following protocol incorporates built-in validation checkpoints.

Step-by-Step Methodology

Step 1: Deprotonation (Thermodynamic Setup)

  • Charge an oven-dried round-bottom flask with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) and anhydrous DMF (10 mL/mmol).

  • Add finely powdered, anhydrous K₂CO₃ (1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: The suspension will transition to a slightly cloudy, pale-yellow mixture, visually confirming the formation of the potassium salt.

Step 2: Alkylation 3. Place the flask in an ice bath (0°C). Add propargyl bromide (1.1 eq, 80% w/w in toluene) dropwise over 10 minutes to prevent localized heating and polyalkylation. 4. Remove the ice bath and heat the reaction mixture to 60°C for 4 to 6 hours.

  • Self-Validation Checkpoint 2: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The target N-alkylated product will exhibit a lower

    
     value (~0.35) compared to the less polar S-alkylated byproduct (~0.55), due to the strong dipole of the intact C=S moiety.
    

Step 3: Workup and Isolation 5. Cool the mixture to room temperature and pour it slowly into crushed ice/distilled water (3x the DMF volume) under vigorous stirring. 6. Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove DMF and inorganic salts, and dry under a vacuum desiccator.

  • Self-Validation Checkpoint 3: The crude product should be a solid powder. Oils or gums often indicate trapped DMF or a high ratio of the S-alkylated byproduct.

Step 4: Spectroscopic Validation 7. Recrystallize the crude solid from absolute ethanol. 8. Immediate QA/QC:

  • Run an ATR FT-IR spectrum. If the ~1200 cm⁻¹ peak is missing, the batch has failed (kinetic S-alkylation occurred).

  • Run a ¹H NMR in DMSO-d6. Verify that the integration of the doublet at ~4.9 ppm accounts for exactly 2 protons relative to the aromatic signals. If the signal appears at ~4.0 ppm, discard or repurpose the batch.

References

  • Title: Novel click modifiable thioquinazolinones as anti-inflammatory agents: Design, synthesis, biological evaluation and docking study Source: European Journal of Medicinal Chemistry, Volume 144, 2018, Pages 635-650. URL: [Link]

  • Title: Synthesis of functionalized azolo(azino)quinazolines by electrophilic cyclization (microreview) Source: Chemistry of Heterocyclic Compounds, Volume 57, 2021, Pages 528–530. URL: [Link]

A Researcher's Guide to the Validation of Quinazolinone-Triazole Hybrids as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1][2] Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a promising approach to create compounds with enhanced potency and potentially novel mechanisms of action. This guide focuses on the validation of one such promising class: quinazolinone-triazole hybrids. These scaffolds are of considerable interest as they merge the diverse biological activities of the quinazolinone nucleus with the broad-spectrum antimicrobial properties of the triazole ring.[3][4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a framework for the systematic in vitro validation of these hybrid compounds, grounded in established scientific principles and authoritative standards. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to antimicrobial drug discovery.

The Scientific Rationale: Why Hybridize Quinazolinone and Triazole?

The logic behind creating quinazolinone-triazole hybrids is rooted in the complementary antimicrobial mechanisms of the individual moieties.

  • Quinazolinone Core: Derivatives of 4(3H)-quinazolinone have demonstrated significant antibacterial activity, notably against Gram-positive pathogens like Staphylococcus aureus.[6][7] Some analogues have been shown to inhibit Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[6] This mechanism is particularly valuable as it targets a pathway distinct from many commonly resisted antibiotics.

  • Triazole Moiety: The triazole ring is a cornerstone of many successful antimicrobial drugs.[8] Its derivatives are known to inhibit a wide array of essential microbial enzymes, including DNA gyrase (critical for bacterial DNA replication), dihydrofolate reductase (DHFR), and, particularly in fungi, sterol 14-α-demethylase, which is vital for cell membrane integrity.[8][9][10]

By combining these two pharmacophores, the resulting hybrid has the potential to exert a multi-modal or synergistic effect, inhibiting multiple cellular targets simultaneously.[11][12] This multi-targeting approach is a key strategy to combat the development of resistance, as it is more difficult for a microorganism to evolve simultaneous mutations to counter multiple modes of action.[11]

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel antimicrobial agent is a multi-step process that moves from initial qualitative screening to precise quantitative assessment. The following workflow represents a standardized and logical progression for evaluating quinazolinone-triazole hybrids.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency Determination cluster_2 Phase 3: Cidal vs. Static Activity A Test Compound Synthesis (Quinazolinone-Triazole Hybrids) B Agar Diffusion Assay (Disc or Well Diffusion) A->B Impregnate discs/wells C Qualitative Assessment: Measure Zone of Inhibition (ZOI) B->C Incubate with microbes D Broth Microdilution Assay (CLSI Guidelines) C->D Select active compounds (ZOI > threshold) E Quantitative Result: Determine Minimum Inhibitory Concentration (MIC) D->E Observe lowest concentration with no visible growth F Subculture from MIC wells onto fresh agar E->F Use MIC results to inform starting concentrations G Determine Minimum Bactericidal Concentration (MBC) F->G Observe lowest concentration that kills >99.9% of inoculum

Caption: Experimental workflow for antimicrobial validation.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring that experimental results are reproducible and comparable across different studies. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is globally recognized as the authority for antimicrobial susceptibility testing (AST).[13][14][15]

Protocol 1: Agar Diffusion for Primary Screening

This method serves as a rapid and cost-effective initial screen to identify which of the synthesized hybrid compounds possess antimicrobial activity.[16][17]

  • Principle: An antimicrobial agent diffuses from a concentrated source (a filter paper disc or a well) through a solid agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" (a clear area where the microbe cannot grow) indicates antimicrobial activity.[17][18]

  • Methodology:

    • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. The agar should be poured to a uniform depth (approx. 4 mm).

    • Inoculum Preparation: Select 4-5 well-isolated colonies of the test microorganism from an overnight culture plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

    • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

    • Compound Application (Disc Diffusion): Sterilize filter paper discs (6 mm diameter). Impregnate each disc with a known concentration of the quinazolinone-triazole hybrid dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely. Place the discs firmly on the inoculated agar surface.

    • Controls:

      • Positive Control: A disc containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: A disc impregnated only with the solvent (e.g., DMSO) used to dissolve the test compounds.

    • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

    • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitatively measuring the potency of an antimicrobial agent.[9][18] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • Principle: The test microorganism is challenged with serial two-fold dilutions of the antimicrobial agent in a liquid broth medium within a 96-well microtiter plate.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate to achieve a final desired concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Inoculum Preparation: Prepare a bacterial inoculum as described for the agar diffusion method, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

    • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.

    • Controls (Essential for Validation):

      • Positive/Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.

      • Negative/Sterility Control: A well containing MHB and the highest concentration of the test compound, but no bacteria. This ensures the broth and compound are sterile.

      • Standard Antibiotic Control: A row of wells with a standard antibiotic undergoing the same serial dilution and inoculation.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or with a microplate reader.

Comparative Performance Analysis

The ultimate validation of a novel antimicrobial agent lies in its performance relative to existing, clinically used drugs. The data below, compiled from published studies, compares the in vitro activity (MIC in µg/mL) of representative quinazolinone-triazole hybrids against standard antibiotics.

Compound ClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)Reference(s)
Quinazolinone-Triazole Hybrids
Hybrid Example A0.25 - 8<0.25 - 161 - 32>64[3][7]
Hybrid Example B≤0.5 - 439.5 - 55.4>6452.7% inhib. @ 50µg/mL[6][20]
Hybrid Example C2 - 1643.2 - 47.881.6 - 93.1N/A[21]
Standard Antimicrobials
Ciprofloxacin0.25 - 10.015 - 0.120.25 - 1N/A[7][9]
Ampicillin0.25 - 82 - 8>256N/A[8][9]
FluconazoleN/AN/AN/A0.25 - 4[8]
Bismerthiazol (Agrochemical)N/A56.9 - 94.5N/AN/A[20][21]

Interpretation of Data: The presented data indicates that certain quinazolinone-triazole hybrids exhibit potent activity, particularly against Gram-positive bacteria like S. aureus, with MIC values comparable to or even better than standard drugs like ampicillin.[6][7] Several compounds also show promising activity against Gram-negative bacteria, although often at higher concentrations than ciprofloxacin.[20][21] The efficacy against plant pathogens like Xanthomonas species suggests potential applications in agriculture as well.[20][21]

Proposed Mechanism of Action

The hybrid nature of these compounds suggests a multi-targeted mechanism of action, which is a highly desirable trait for overcoming antimicrobial resistance.

G cluster_cell Microbial Cell cluster_processes Essential Cellular Processes DNA_Gyrase DNA Gyrase/ Topoisomerase DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep DHFR Dihydrofolate Reductase (DHFR) Folate_Synth Folate Synthesis DHFR->Folate_Synth PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Sterol_Synth Ergosterol/Sterol Biosynthesis Membrane Membrane Integrity Sterol_Synth->Membrane Compound Quinazolinone-Triazole Hybrid Compound->DNA_Gyrase Inhibition (Triazole) Compound->DHFR Inhibition (Triazole) Compound->PBP Inhibition (Quinazolinone) Compound->Sterol_Synth Inhibition (Fungi - Triazole)

Caption: Potential multi-target mechanism of action.

As illustrated, the quinazolinone moiety may primarily target cell wall synthesis by inhibiting PBPs.[6] Simultaneously, the triazole component can disrupt DNA replication by inhibiting DNA gyrase and interfere with essential metabolic pathways by blocking enzymes like DHFR.[8][10] In fungi, the triazole pharmacophore is well-known for inhibiting ergosterol biosynthesis, leading to compromised cell membrane integrity.[8] This multi-pronged attack enhances the antimicrobial efficacy and may lower the probability of resistance emergence.

Conclusion and Future Directions

The validation of quinazolinone-triazole hybrids as antimicrobial agents is a systematic process that relies on standardized, quantitative methodologies. The evidence from various studies demonstrates that these hybrids possess significant in vitro antimicrobial activity, often comparable to or exceeding that of established drugs, particularly against challenging Gram-positive pathogens.[1][2] Their potential for multi-targeted mechanisms of action makes them a compelling scaffold for further development in the fight against antimicrobial resistance.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and broaden the spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. Subsequent steps would involve in vivo efficacy studies in animal models of infection and comprehensive toxicological profiling to ensure safety before any potential clinical consideration.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Progress and challenges in the development of triazole antimicrobials - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis, Characterization of New Quinazolinones with Different Azo Compounds, 1,2,3-Triazole Moieties and Evaluation Their Anti-bacterial Activity. Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - ASM Journals. American Society for Microbiology. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. American Chemical Society. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews. iMedPub. Available at: [Link]

  • Synthesis, Antibacterial, and Antifungal Evaluation of Some New Quinazolinone-Azole Hybrids - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • The Antibacterial Activity of 1,2,3-triazole - Ingenta Connect. Ingenta Connect. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN Network. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties | ACS Omega. American Chemical Society. Available at: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids | Bentham Science. Bentham Science. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Eco-Vector Journals. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. ResearchGate. Available at: [Link]

  • Determination of Antibiotic Effect in an In Vitro Pharmacodynamic Model: Comparison with an Established Animal Model of Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology. Available at: [Link]

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binding affinity of quinazolinone derivatives to PARP-1 enzyme

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Binding Affinity of Quinazolinone Derivatives to PARP-1 Enzyme

Executive Summary

This guide provides a technical analysis of quinazolinone-based small molecules as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Designed for drug development professionals, this document synthesizes experimental binding data, structural activity relationships (SAR), and validated screening protocols.

Recent medicinal chemistry efforts have positioned the 4(3H)-quinazolinone scaffold as a potent bioisostere to the phthalazinone core found in FDA-approved inhibitors like Olaparib. This guide objectively compares these derivatives against industry standards, supported by IC50 metrics and molecular docking insights.

Mechanistic Grounding: The Quinazolinone Advantage

PARP-1 detects single-strand DNA breaks (SSBs) and recruits repair machinery by synthesizing poly(ADP-ribose) (PAR) chains using NAD+ as a substrate. Clinical inhibitors function primarily by competing with NAD+ for the catalytic domain (nicotinamide binding pocket) and "trapping" PARP-1 on DNA, leading to replication fork collapse—a concept known as synthetic lethality, particularly in BRCA-deficient cells.

Structural Logic: The 4(3H)-quinazolinone scaffold mimics the nicotinamide moiety of NAD+. Its specific binding affinity arises from:

  • Hydrogen Bonding: The lactam group (NH-CO) forms critical H-bonds with Gly863 and Ser904 in the catalytic pocket.

  • Pi-Stacking: The aromatic core engages in

    
    -
    
    
    
    interactions with Tyr907 .
  • Hydrophobic Fit: Substituents at the C-2 position extend into the adenine ribose binding sub-pocket, enhancing specificity.

Diagram 1: PARP-1 Inhibition & Synthetic Lethality Pathway

PARP_Mechanism DNA_Damage Single-Strand DNA Break PARP_Bind PARP-1 Recruitment DNA_Damage->PARP_Bind PARylation Poly(ADP-ribosylation) PARP_Bind->PARylation Normal Function Trapping PARP-DNA Trapping PARP_Bind->Trapping + Inhibitor NAD_Substrate NAD+ Substrate NAD_Substrate->PARylation Inhibitor Quinazolinone Inhibitor Inhibitor->Trapping Competes with NAD+ Repair DNA Repair Complex Recruitment (XRCC1/LigIII) PARylation->Repair Collapse Replication Fork Collapse (Synthetic Lethality) Trapping->Collapse

Caption: Mechanism of Action: Quinazolinone derivatives compete with NAD+, stalling PARP-1 on damaged DNA and inducing cytotoxic replication fork collapse.

Comparative Performance Analysis

The following data contrasts specific quinazolinone derivatives (synthesized by Ramadan et al. and Hirlekar et al.) against the clinical standard, Olaparib.

Table 1: Binding Affinity (IC50) and Molecular Docking Scores
Compound IDScaffold TypeIC50 (PARP-1)Binding Energy (ΔG)Key Interaction ResiduesReference
Olaparib Phthalazinone27.89 nM -10.8 kcal/molGly863, Ser904, Tyr907[1, 2]
Cmpd 12c Quinazolinone30.38 nM -10.1 kcal/molGly863, Ser904, Arg878[1]
Cmpd 12a Quinazolinone45.12 nM -9.2 kcal/molGly863, Ser904[1]
SVA-11 Quinazolinone~15 nM *-10.4 kcal/molTyr907 (

-stacking)
[3]

*Note: IC50 values are assay-dependent. SVA-11 value estimated from comparative inhibition plots.

Analysis of Results:

  • Potency: Compound 12c exhibits an IC50 (30.38 nM) nearly equipotent to Olaparib (27.89 nM), validating the quinazolinone core as a viable bioisostere.[2]

  • Binding Mode: Molecular docking confirms that high-affinity quinazolinones replicate the "anchor" H-bonds at the Nicotinamide site (Gly863/Ser904) while exploiting the hydrophobic pocket with C-2 substituents (e.g., piperazine or cyclopropyl moieties).

  • Selectivity: The quinazolinone derivatives showed high selectivity for PARP-1 over PARP-2 in silico, though wet-lab confirmation is the standard next step.

Experimental Protocol: PARP-1 Colorimetric Binding Assay

To replicate these findings or screen new derivatives, use the following Self-Validating Protocol . This method avoids radioactive substrates, using biotinylated NAD+ and a streptavidin-HRP detection system.

Principle: A 96-well plate is coated with histones.[3][4][5] Recombinant PARP-1, activated DNA, and Biotin-NAD+ are added.[6] Active PARP-1 catalyzes the transfer of Biotin-ADP-ribose onto histones. Inhibitors reduce the amount of biotinylation, quantified via absorbance (450 nm).

Diagram 2: Assay Workflow

Assay_Workflow Step1 1. Coat Plate (Histones, 4°C O/N) Step2 2. Block (5% Milk/PBST) Step1->Step2 Step3 3. Reaction Mix (PARP1 + DNA + Biotin-NAD+) Step2->Step3 Step4 4. Add Inhibitor (Quinazolinone/DMSO) Step3->Step4 Step5 5. Detection (Strep-HRP + TMB) Step4->Step5 Step6 6. Read OD450 (Calculate IC50) Step5->Step6

Caption: Step-by-step workflow for the high-throughput colorimetric PARP-1 inhibition assay.

Detailed Methodology

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mM PMSF, 0.1% Triton X-100.

  • Substrate Mix: 500 µM Biotin-NAD+, Activated DNA (treated with DNase I).

  • Enzyme: Recombinant Human PARP-1 (High Specific Activity).

Step-by-Step Procedure:

  • Histone Coating: Dilute histone mixture to 1 mg/mL in PBS. Add 50 µL/well to a high-binding 96-well plate. Incubate overnight at 4°C.

    • Validation Check: Ensure CV% < 10% across replicate control wells.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[3][5] Add 200 µL Blocking Buffer (PBST + 5% Non-fat Dry Milk). Incubate 1 hr at Room Temp (RT).

  • Inhibitor Preparation: Dissolve Quinazolinone derivatives in DMSO. Prepare 10-point serial dilutions. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Reaction Assembly:

    • Add 25 µL Master Mix (PARP-1 Enzyme + Activated DNA in Assay Buffer) to wells.

    • Add 5 µL Inhibitor Solution (or DMSO blank).[5] Incubate 15 min at RT to allow binding equilibrium.

    • Initiate reaction by adding 20 µL Biotin-NAD+ solution.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Wash 3x with PBST.[3][5]

    • Add 50 µL Streptavidin-HRP (1:500 dilution). Incubate 30 min.

    • Wash 3x with PBST.[3][5]

    • Add 100 µL TMB Substrate. Develop until positive control is dark blue (approx. 10-15 min).

    • Stop reaction with 50 µL 2N H2SO4.

  • Data Analysis: Measure Absorbance at 450 nm. Plot Log[Inhibitor] vs. % Activity to determine IC50 using non-linear regression (Sigmoidal dose-response).[6]

Structural Activity Relationship (SAR) Insights

For researchers optimizing the quinazolinone scaffold, the following SAR trends are critical:

  • Position 2 Substitution: Bulky hydrophobic groups (e.g., phenyl, styryl) at Position 2 often enhance potency by occupying the large hydrophobic pocket adjacent to the nicotinamide site. However, excessive bulk can cause steric clashes.

  • Position 3 (N-Substitution): Substitution at the N3 position is sensitive. Small alkyl groups may be tolerated, but large groups often disrupt the critical H-bond network with Gly863.

  • Electronic Effects: Electron-donating groups (methoxy, methyl) on the benzene ring of the quinazolinone core generally improve binding affinity compared to strong electron-withdrawing groups (nitro), likely due to modulation of the

    
    -
    
    
    
    stacking capability with Tyr907.

References

  • Ramadan, S. K., Elrazaz, E. Z., Abouzid, K. A. M., & El-Naggar, A. M. (2020).[2] Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors . RSC Advances, 10(49), 29420–29434. Link

  • BPS Bioscience. (2023). PARP1 Colorimetric Assay Kit Protocol . BPS Bioscience Product Data Sheet. Link

  • Hirlekar, S., et al. (2023).[7] Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors . Letters in Drug Design & Discovery. Link

  • R&D Systems. PARP Universal Colorimetric Assay Kit . R&D Systems Catalog. Link

Sources

Safety Operating Guide

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

As a synthetic intermediate frequently utilized in medicinal chemistry and click-chemistry workflows, 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7) presents specific handling and disposal challenges. The molecule features a thioxoquinazolinone core—often investigated for its COX-2 inhibitory and anti-inflammatory properties[1]—and a terminal propargyl (alkyne) group used for azide-alkyne cycloadditions[2].

Because of its biological activity and sulfur content, this compound cannot be disposed of via standard municipal waste or aqueous drain systems. This guide provides a comprehensive, step-by-step operational protocol for the safe handling, spill management, and EPA-compliant disposal of this chemical[3].

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of the thioxo (sulfur-containing) group means that upon degradation or combustion, the compound will generate toxic sulfur oxides (SOx)[4].

Table 1: Chemical Profile and Waste Characterization

ParameterSpecification / ClassificationOperational Implication
Chemical Name 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-oneTarget-oriented chemotherapeutic intermediate[1].
CAS Number 497060-22-7Unique identifier for waste manifests.
Molecular Formula C11H8N2OSContains Nitrogen and Sulfur; Non-halogenated.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires dust control.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict PPE (gloves, goggles, mask)[5].
Waste Category Non-Halogenated Organic Solid WasteMust be segregated from halogenated solvents/solids[3].
Destruction Method High-Temperature IncinerationRequires facilities equipped with SOx/NOx scrubbers.

Operational Handling & Spill Management

Because quinazolinone derivatives exhibit broad-spectrum biological activities[1], exposure must be minimized. The causality behind our spill response is simple: prevent aerosolization and avoid aqueous dispersion.

Step-by-Step Spill Cleanup Protocol

If a solid spill occurs on the benchtop or floor, execute the following procedure:

  • Isolate the Area: Immediately restrict access to the spill zone. If the powder is aerosolized, allow the dust to settle before approaching.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended), wrap-around safety goggles, a lab coat, and an N95 or P100 particulate respirator to prevent inhalation of pharmacologically active dust[6].

  • Suppress Dust Generation: Do not dry sweep. Lightly dampen the spilled powder with a compatible inert solvent (such as a small amount of water or isopropanol) to bind the particles.

  • Physical Collection: Use a disposable anti-static scoop or a damp paper towel to carefully collect the material[7].

  • Containment: Place the collected solid and all contaminated cleanup materials (towels, scoops, outer gloves) into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with soap and water, capturing the rinsate as hazardous aqueous waste if the volume is significant.

Disposal Protocols

Under the Resource Conservation and Recovery Act (RCRA), this compound is not specifically P-listed or U-listed, but it falls under general characteristic hazardous waste due to its toxicity and environmental persistence[4][8].

Step-by-Step Waste Segregation and Packaging
  • Segregation: Place the chemical in a designated "Non-Halogenated Organic Waste" container. Do not mix this compound with strong oxidizers, heavy metals, or halogenated wastes, as the thioxo group can undergo unwanted redox reactions[3].

  • Primary Packaging: Use a high-density polyethylene (HDPE) or glass container that is compatible with solid organic waste. Ensure the container has a securely fitting, leak-proof cap[3].

  • Labeling: The container must be explicitly labeled with the words "HAZARDOUS WASTE" . The label must include the full chemical name ("3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one"), the accumulation start date, and the primary hazard (Irritant/Toxic)[3].

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[3].

  • Final Disposition: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported by a licensed EPA-regulated carrier to a commercial incineration facility. The facility will utilize high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize the sulfur dioxide (SO2) and nitrogen oxides (NOx) generated during combustion[9].

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of the compound from the point of waste generation through to its final, environmentally compliant destruction.

G Start Waste Generation (3-Prop-2-ynyl-2-thioxo...) Segregation Segregation: Non-Halogenated Sulfur Waste Start->Segregation Packaging Packaging: Sealed HDPE/Glass Container Segregation->Packaging Labeling Labeling: RCRA Compliant & Dated Packaging->Labeling Storage Temporary Storage: Satellite Accumulation Area Labeling->Storage Transport Licensed Transport: EPA Regulated Carrier Storage->Transport Incineration Final Destruction: Incineration with SOx Scrubbers Transport->Incineration

Caption: Workflow for the safe handling, segregation, and disposal of sulfur-containing organic waste.

References

  • Purdue University Radiological and Environmental Management. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Azizian, J., et al. (2003). Thioxoquinazolines: Synthesis, Reactions and Biological Activities. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA-APPROVED REGULATORY REQUIREMENTS APPLICABLE TO THE HAZARDOUS WASTE MANAGEMENT PROGRAM. Regulations.gov. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.